N-Myristoyl-Lys-Arg-Thr-Leu-Arg
Description
The exact mass of the compound N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-(tetradecanoylamino)hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H82N12O8/c1-5-6-7-8-9-10-11-12-13-14-15-23-34(56)50-30(20-16-17-24-43)36(57)51-31(21-18-25-48-41(44)45)37(58)54-35(29(4)55)39(60)53-33(27-28(2)3)38(59)52-32(40(61)62)22-19-26-49-42(46)47/h28-33,35,55H,5-27,43H2,1-4H3,(H,50,56)(H,51,57)(H,52,59)(H,53,60)(H,54,58)(H,61,62)(H4,44,45,48)(H4,46,47,49)/t29-,30+,31+,32+,33+,35+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCADRBIEWWELGN-PGMVXXSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H82N12O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80154853 | |
| Record name | N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80154853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
883.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125678-68-4 | |
| Record name | N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125678684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80154853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine: A Protein Kinase C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine (Myr-KRTLR) is a synthetic, cell-permeable lipopeptide that functions as a potent inhibitor of Protein Kinase C (PKC). This document provides a comprehensive technical overview of Myr-KRTLR, including its chemical properties, mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its study. It is intended to serve as a resource for researchers investigating PKC signaling pathways and developing novel therapeutic agents.
Introduction and Chemical Identity
N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine is a hexapeptide with the sequence Lys-Arg-Thr-Leu-Arg, to which a myristoyl group (a saturated 14-carbon fatty acid) is covalently attached to the N-terminal amino group of lysine. This myristoylation is a critical modification that confers cell permeability and is essential for its inhibitory activity[1]. The peptide is designed as an analogue of a PKC substrate, enabling it to interact with the enzyme's active site[1].
It is crucial to distinguish this peptide from "Myristoyl Hexapeptide-16," a cosmetic ingredient with a different amino acid sequence (commonly cited as Leu-Lys-Lys-Thr-Glu-Thr or Myr-Leu-Lys-Lys-Ala-Leu-Lys) and function (stimulation of keratin genes for hair and eyelash growth)[2]. The subject of this guide, Myr-KRTLR, is primarily a research tool for studying PKC inhibition.
Physicochemical Properties
The fundamental properties of N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N2-(1-oxotetradecyl)-L-lysyl-L-arginyl-L-threonyl-L-leucyl-L-arginine | [3] |
| Synonyms | Myr-KRTLR-OH, N-M-KRTLR | [3] |
| CAS Number | 125678-68-4 | [3][4] |
| Molecular Formula | C42H82N12O8 | [3][4] |
| Molecular Weight | 883.18 g/mol | [3][4] |
| Storage Temperature | -15°C to -20°C | [3] |
Mechanism of Action: Inhibition of Protein Kinase C
Protein Kinase C represents a family of serine/threonine kinases that are central to signal transduction, controlling cellular processes such as proliferation, differentiation, and apoptosis[1]. Myr-KRTLR functions as a novel PKC inhibitor through a dual mechanism:
-
Interaction with Cofactors: It interacts with phosphatidylserine (PS), a phospholipid cofactor required for the activation of conventional PKC isoforms[1].
-
Competition with Substrate: It competes with the phosphoacceptor protein substrate for binding to the catalytic domain of PKC[1].
The myristoyl group is indispensable for this inhibitory action; the non-myristoylated peptide (KRTLR) lacks significant inhibitory activity[1]. This suggests that the lipid moiety facilitates the peptide's interaction with the enzyme-lipid complex or the enzyme's catalytic region. Myr-KRTLR inhibits both the full, cofactor-dependent PKC enzyme and its constitutively active catalytic fragment (generated by limited proteolysis), indicating a direct interaction with the core kinase domain[1].
Signaling Pathway Diagram
The following diagram illustrates the canonical activation pathway of conventional PKC and the points of inhibition by N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine.
Quantitative Data
The inhibitory potency of N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine has been quantified in vitro. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Target Enzyme | IC50 Value | Comments | Reference |
| Ca²⁺- and Phosphatidylserine-activated PKC | 75 µM | The non-myristoylated peptide showed no inhibitory activity. | [1] |
| Catalytic Fragment of PKC | 200 µM | Inhibition by competition with the histone IIIS substrate. | [1] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine.
In Vitro Protein Kinase C Inhibition Assay (Radioactive Method)
This protocol is a representative method based on common procedures for measuring PKC activity using a radioactive phosphate donor and a peptide substrate[5].
Objective: To determine the IC50 of Myr-KRTLR for PKC.
Materials:
-
Purified Protein Kinase C enzyme.
-
N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine (Myr-KRTLR).
-
PKC Substrate Peptide (e.g., Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu)[6].
-
Lipid Activator Solution: 0.5 mg/mL phosphatidylserine and 0.05 mg/mL diacylglycerol, sonicated on ice before use[5].
-
Assay Dilution Buffer (ADB): 20 mM MOPS, pH 7.2, 25 mM β-glycerolphosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT.
-
Magnesium/ATP Cocktail: 75 mM MgCl₂, 500 µM ATP in ADB[5].
-
[γ-³²P]ATP (approx. 3000 Ci/mmol).
-
P81 Phosphocellulose Paper.
-
0.75% Phosphoric Acid.
-
Scintillation Counter and fluid.
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of Myr-KRTLR in ADB to achieve final assay concentrations ranging from 1 µM to 500 µM. Include a no-inhibitor control.
-
Prepare Master Mix: For each reaction, prepare a master mix containing:
-
10 µL Substrate Peptide (final concentration ~25 µM).
-
10 µL Lipid Activator Solution.
-
10 µL Purified PKC enzyme (25-100 ng) diluted in ADB.
-
-
Set Up Reactions: In microcentrifuge tubes on ice, add 10 µL of the appropriate Myr-KRTLR dilution or ADB (for control).
-
Add Master Mix: Add 30 µL of the Master Mix to each tube.
-
Initiate Kinase Reaction: Prepare the radioactive ATP mix by diluting [γ-³²P]ATP in the Magnesium/ATP Cocktail. Start the reaction by adding 10 µL of this mix to each tube. Vortex gently.
-
Incubation: Incubate the reactions at 30°C for 10 minutes. The reaction should be linear within this timeframe[5].
-
Stop Reaction and Spot: Stop the reaction by spotting 25 µL of the reaction mixture onto the center of a numbered P81 phosphocellulose paper square.
-
Washing: Allow the paper to air dry for 30 seconds, then wash extensively (5-10 times) with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Perform a final wash with acetone and let the papers dry completely.
-
Quantification: Place each P81 paper in a scintillation vial with scintillation fluid and measure the ³²P incorporation using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each Myr-KRTLR concentration relative to the no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow Diagram
Cellular and Biological Effects
The cell-permeable nature of Myr-KRTLR allows for its use in studies on intact cells. Its primary documented biological effect is the downstream consequence of PKC inhibition.
-
Inhibition of T-Cell Activation: In the human leukemic T-cell line (Jurkat), Myr-KRTLR has been shown to inhibit the induction of the IL-2 receptor and the production of IL-2, key events in T-cell activation that are known to be PKC-dependent[7].
-
Drug Delivery and Cellular Uptake: The myristoyl group enhances membrane permeability, facilitating the delivery of the peptide into cells[8][9]. This property is leveraged to target intracellular PKC.
Conclusion
N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine is a valuable research tool for the specific inhibition of Protein Kinase C. Its well-characterized mechanism, quantified inhibitory constants, and cell permeability make it suitable for a range of in vitro and cell-based assays. Researchers using this compound should be aware of its distinct identity from cosmetic peptides with similar names to ensure accurate experimental design and interpretation. This guide provides the foundational technical information required for the effective application of Myr-KRTLR in the study of PKC-mediated signaling pathways.
References
- 1. N-myristyl-Lys-Arg-Thr-Leu-Arg: a novel protein kinase C inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. 125678-68-4 CAS MSDS (MYRISTOYL-LYS-ARG-THR-LEU-ARG-OH) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Myristoyl-Based Transport of Peptides into Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine: A Protein Kinase C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identity and Structure
N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine, also referred to as Myristoyl-KRTLR-OH, is a synthetic peptide that functions as a competitive inhibitor of Protein Kinase C (PKC). The myristoyl group, a saturated 14-carbon fatty acid, is attached to the N-terminus of the peptide sequence Lys-Arg-Thr-Leu-Arg. This lipid modification is crucial for its inhibitory activity.
| Property | Value |
| Molecular Formula | C42H82N12O8 |
| Molecular Weight | 883.18 g/mol |
| CAS Number | 125678-68-4 |
| Synonyms | Myristoyl-KRTLR-OH, N-m-KRTLR |
Quantitative Inhibitory Activity
N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine exhibits inhibitory activity against Protein Kinase C (PKC) through competition with protein substrates and interaction with the cofactor phosphatidylserine (PS). The presence of the N-terminal myristoyl group is essential for this inhibition.
| Target | IC50 Value | Notes |
| Ca2+ and Phosphatidylserine (PS)-activated PKC | 75 µM | The non-myristoylated peptide shows no inhibitory activity[1][2]. |
| Catalytic Fragment of PKC | 200 µM | Inhibition is achieved through apparent competition with the phosphoacceptor substrate, histone IIIS[1][2]. |
Biological Context: Inhibition of T-Cell Activation
A key application of N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine is in the study of T-cell activation. Specifically, it has been shown to inhibit the production of Interleukin-2 (IL-2) and the induction of the IL-2 receptor in the human leukemic T-cell line, Jurkat.[3] This inhibitory action is a direct consequence of its ability to block PKC, a critical enzyme in the T-cell receptor (TCR) signaling pathway that leads to IL-2 gene transcription.
Signaling Pathway: T-Cell Activation and PKC Inhibition
The following diagram illustrates the canonical T-cell activation pathway leading to IL-2 production and highlights the point of inhibition by N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine.
Experimental Protocols
In Vitro Protein Kinase C (PKC) Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine on PKC activity.
Materials:
-
Purified Protein Kinase C (PKC) enzyme
-
Histone IIIS (as a substrate)
-
N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine
-
[γ-³²P]ATP
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 100 µg/mL Phosphatidylserine)
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, Histone IIIS, and varying concentrations of N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine.
-
Initiate the reaction by adding purified PKC and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by adding cold TCA to precipitate the proteins.
-
Filter the precipitate and wash thoroughly to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity in the protein precipitate using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of the peptide and determine the IC50 value.
Experimental Workflow: In Vitro PKC Inhibition Assay
References
- 1. Determination of the specific substrate sequence motifs of protein kinase C isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-myristyl-Lys-Arg-Thr-Leu-Arg: a novel protein kinase C inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of IL-2 receptor induction and IL-2 production in the human leukemic cell line Jurkat by a novel peptide inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of MYRISTOYL-KRTLR-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
MYRISTOYL-KRTLR-OH is a synthetic, cell-permeable pentapeptide that functions as a potent and selective inhibitor of Protein Kinase C (PKC). Its mechanism of action is centered on the competitive inhibition of substrate binding to PKC, a critical enzyme in cellular signal transduction pathways. The covalent attachment of a myristoyl group to the N-terminus of the KRTLR peptide is essential for its biological activity, facilitating its transit across the plasma membrane. This guide provides a comprehensive overview of the core mechanism of action of MYRISTOYL-KRTLR-OH, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and workflows.
Core Mechanism of Action: Competitive Inhibition of Protein Kinase C
The primary mechanism of action of MYRISTOYL-KRTLR-OH is the inhibition of the serine/threonine kinase, Protein Kinase C (PKC). The peptide sequence, KRTLR, is derived from the phosphorylation site of the Epidermal Growth Factor Receptor (EGFR), a known substrate of PKC. By mimicking a natural substrate, MYRISTOYL-KRTLR-OH competitively binds to the substrate-binding site within the catalytic domain of PKC. This binding event precludes the phosphorylation of endogenous PKC substrates, thereby attenuating downstream signaling cascades.
The myristoyl moiety is indispensable for the inhibitory activity of the peptide. This saturated 14-carbon fatty acid confers hydrophobicity to the peptide, enabling it to penetrate the cell membrane and reach its intracellular target. The non-myristoylated KRTLR peptide does not exhibit inhibitory activity against PKC. The inhibitory mechanism of MYRISTOYL-KRTLR-OH is multifaceted, involving not only competition with the protein substrate but also interaction with phosphatidylserine (PS), an essential cofactor for the activation of conventional PKC isozymes.[1]
The basic amino acid residues (Lysine and Arginine) within the peptide sequence, in conjunction with the myristoyl group, form a "myristate plus basic" motif. This structural feature is known to promote the association of proteins with cellular membranes, which may further enhance the inhibitory potency of MYRISTOYL-KRTLR-OH by localizing it in proximity to membrane-bound PKC.
Signaling Pathway
The inhibitory action of MYRISTOYL-KRTLR-OH on PKC interrupts a pivotal signaling pathway that governs a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis. A simplified representation of this pathway is depicted below.
References
The Biological Activity of Myristoylated Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Myristoylation, the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a peptide or protein, is a critical lipid modification that governs a vast array of biological processes. This modification enhances the hydrophobicity of peptides, facilitating their interaction with cellular membranes and mediating protein-protein interactions.[1][2] This technical guide provides an in-depth exploration of the biological activities of myristoylated peptides, their synthesis, and their applications in research and drug development.
Mechanism of Action: A Molecular Switch
Myristoylation acts as a molecular switch, modulating the subcellular localization and function of peptides and proteins.[1] The myristoyl group can be sequestered within a hydrophobic pocket of the protein, rendering it inactive and soluble in the cytoplasm.[3] Upon a conformational change, often triggered by signaling events like ligand binding or phosphorylation, the myristoyl group is exposed, leading to membrane association and subsequent biological activity.[1][4] This reversible membrane targeting is crucial for the function of many signaling proteins.
Myristoylation can occur either co-translationally, where the myristoyl group is attached to the nascent polypeptide chain, or post-translationally, often following a caspase cleavage event that exposes an internal glycine residue.[1][4] The enzyme responsible for this modification is N-myristoyltransferase (NMT), which catalyzes the transfer of myristate from myristoyl-CoA to the N-terminal glycine of target proteins.[1][5]
Synthesis of Myristoylated Peptides
The synthesis of myristoylated peptides for research and therapeutic development is typically achieved through solid-phase peptide synthesis (SPPS). Myristoylation can be incorporated in several ways:
-
N-terminal Myristoylation: Myristic acid is coupled to the N-terminus of the resin-bound peptide after the final amino acid has been added and its N-terminal protecting group has been removed.
-
Incorporation of Myristoylated Amino Acids: A commercially available myristoylated amino acid, such as Nε-myristoyl-lysine, can be incorporated at any desired position within the peptide sequence during SPPS.[4][6]
Biological Activities and Therapeutic Potential
Myristoylated peptides exhibit a wide range of biological activities, making them attractive candidates for drug development and as tools for studying cellular processes.
Enzyme Inhibition
Myristoylated peptides have been extensively studied as inhibitors of various enzymes, particularly protein kinases. By mimicking the substrate or pseudosubstrate binding site, these peptides can achieve high affinity and specificity.
-
Protein Kinase C (PKC) Inhibition: Myristoylated pseudosubstrate peptides of PKC have been shown to be potent and cell-permeable inhibitors of PKC activity.[7] For example, a myristoylated nonapeptide corresponding to the pseudosubstrate domain of PKC effectively inhibits PKC-mediated phosphorylation in intact cells.[7]
-
Protein Kinase A (PKA) Inhibition: A cell-permeable myristoylated version of the protein kinase inhibitor PKI (14-22) amide has been shown to inhibit PKA with a Ki of 36 nM and induce apoptosis in pancreatic cancer cells.[8]
Antimicrobial and Antifungal Activity
The ability of myristoylated peptides to interact with and disrupt microbial cell membranes makes them promising antimicrobial and antifungal agents. The myristoyl group enhances the peptide's hydrophobicity, which is often correlated with increased antimicrobial potency.
A study on myristoylated and non-myristoylated peptides derived from the antimicrobial peptide Chionodracine demonstrated that myristoylation significantly enhanced their antifungal activity against various Candida species, including multidrug-resistant strains.[6]
Cellular Delivery
Myristoylation provides a mechanism for delivering otherwise membrane-impermeant peptides into living cells.[6][9] This uptake is efficient and appears to occur through a mechanism distinct from that of cell-penetrating peptides like TAT.[6] The process is temperature-dependent, suggesting an active transport mechanism or a flip-flop diffusion across the lipid bilayer.[6][9]
Quantitative Biological Activity Data
The following tables summarize quantitative data for the biological activity of various myristoylated peptides.
Table 1: Inhibitory Activity of Myristoylated Peptides
| Myristoylated Peptide | Target | Activity | Value | Reference |
| myr-PKC pseudosubstrate | Protein Kinase C | IC50 | 8 - 20 µM | [7] |
| myr-PKI (14-22) amide | Protein Kinase A | Ki | 36 nM | [8] |
| Zelenirstat | NMT1 / NMT2 | IC50 | 5 nM / 8 nM | [10] |
| MYX1715 | N-Myristoyltransferase | KD | 0.09 nM | [10] |
Table 2: Antimicrobial Activity of Myristoylated Peptides
| Myristoylated Peptide | Organism | MIC90 (µg/mL) | Reference |
| Myr-A | Candida albicans | 16 | [6] |
| Myr-B | Candida albicans | 8 | [6] |
| Myr-C | Candida albicans | 4 | [6] |
| Myr-A | Candida auris | 32 | [6] |
| Myr-B | Candida auris | 16 | [6] |
| Myr-C | Candida auris | 16 | [6] |
| Myr-36PW | Staphylococcus aureus | 2 | [11] |
| Myr-36PW | Listeria monocytogenes | 4 | [11] |
| Myr-36PW | Salmonella typhimurium | 8 | [11] |
| Myr-36PW | Pseudomonas aeruginosa | 4 | [11] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Myristoylated Peptide
This protocol describes the manual synthesis of a myristoylated peptide on a Rink Amide resin using Fmoc chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Myristic acid
-
Coupling reagents (e.g., HATU, HBTU)
-
Activator base (e.g., DIEA, NMM)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid by dissolving it with a coupling reagent (e.g., HATU) and an activator base (e.g., DIEA) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
Confirm complete coupling using a qualitative test (e.g., Kaiser test).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
N-terminal Myristoylation:
-
After the final amino acid has been coupled and its Fmoc group removed, activate myristic acid using a coupling reagent and activator base in DMF.
-
Add the activated myristic acid solution to the resin and react for 2-4 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Cleavage and Deprotection: Cleave the myristoylated peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Purification and Characterization: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase HPLC. Confirm the identity and purity of the final product by mass spectrometry.
N-Myristoyltransferase (NMT) Activity Assay
This fluorescence-based assay measures NMT activity by detecting the release of Coenzyme A (CoA) during the myristoylation reaction.[12]
Materials:
-
Recombinant human NMT1 or NMT2
-
Peptide substrate (e.g., a peptide derived from the N-terminus of a known myristoylated protein like c-Src)
-
Myristoyl-CoA
-
7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)
-
Assay buffer (e.g., 20 mM potassium phosphate, pH 7.9, 0.5 mM EDTA, 0.1% Triton X-100)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents: Prepare solutions of NMT, peptide substrate, myristoyl-CoA, and CPM in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the NMT enzyme solution, myristoyl-CoA solution, and CPM solution.
-
Initiate Reaction: Start the enzymatic reaction by adding the peptide substrate solution to the wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 470 nm at regular intervals for 30 minutes. The rate of fluorescence increase is proportional to the NMT activity.
-
Inhibitor Screening (Optional): To screen for NMT inhibitors, pre-incubate the enzyme with the test compounds before adding the peptide substrate. A decrease in the rate of fluorescence increase indicates inhibition of NMT activity.
Cellular Uptake Assay of Myristoylated Peptides
This protocol describes a method to assess the cellular uptake of a fluorescently labeled myristoylated peptide.[4]
Materials:
-
Fluorescently labeled myristoylated peptide (e.g., with 5-FAM)
-
Cell line of interest (e.g., BA/F3 lymphocytes)
-
Cell culture medium
-
Extracellular buffer (ECB: 135 mM NaCl, 5 mM KCl, 10 mM HEPES, 1 mM MgCl2, 1 mM CaCl2, pH 7.4)
-
Trypsin
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Culture the cells to the desired density. For suspension cells, pellet the cells by centrifugation and wash with ECB.
-
Peptide Incubation: Resuspend the cell pellet in ECB containing the fluorescently labeled myristoylated peptide at the desired concentration (e.g., 20 µM). Incubate the cells for 30 minutes at 37°C.
-
Washing: Pellet the cells and wash them three times with fresh ECB to remove extracellular peptide.
-
Trypsin Treatment: Briefly treat the cells with trypsin to remove any non-specifically bound peptide from the cell surface.
-
Analysis: Resuspend the cells in ECB and analyze them by fluorescence microscopy to visualize intracellular localization or by flow cytometry to quantify the cellular uptake.
Signaling Pathways and Visualizations
Myristoylated peptides and proteins are key players in numerous signaling pathways. The following diagrams, generated using the Graphviz DOT language, illustrate some of these pathways and experimental workflows.
Caption: Myristoylation-dependent activation and membrane targeting of c-Src kinase.
Caption: Regulation of PIP2 availability by myristoylated MARCKS.
Caption: Workflow for a fluorescence-based N-myristoyltransferase (NMT) inhibition assay.
Conclusion
Myristoylated peptides represent a fascinating and versatile class of molecules with profound implications for cell biology and medicine. Their ability to reversibly interact with membranes and modulate protein-protein interactions places them at the heart of numerous signaling pathways. The continued development of synthetic myristoylated peptides as specific enzyme inhibitors, antimicrobial agents, and cellular delivery vectors holds great promise for the future of drug discovery and development. A thorough understanding of their biological activities and the methodologies for their study is essential for researchers and scientists working at the forefront of this exciting field.
References
- 1. A myristoylated alanine-rich C-kinase substrate (MARCKS) inhibitor peptide attenuates neutrophil outside-in β2-integrin activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide N-myristoyltransferase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 3. DSpace [diposit.ub.edu]
- 4. Myristoyl-Based Transport of Peptides into Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of myristoylated alanine-rich protein kinase C substrate to phosphoinositides attenuates the phosphorylation by protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Characterization of Myristoylated and Non-Myristoylated Peptides Effective against Candida spp. Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
- 10. Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening [mdpi.com]
- 11. Frontiers | N-terminal Myristoylation Enhanced the Antimicrobial Activity of Antimicrobial Peptide PMAP-36PW [frontiersin.org]
- 12. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: The N-M-KRTLR Peptide Family and Function
Notice to the Reader:
Extensive searches for a peptide family or a specific peptide with the sequence "N-M-KRTLR" have yielded no specific results in the public domain of scientific literature and biological databases. The search encompassed variations of the name and sequence. The results obtained were general to the field of peptide research, including methodologies for peptide discovery, unrelated peptide families, and general signaling pathway information, but none specifically mentioned or detailed an "N-M-KRTLR" family or peptide.
This suggests several possibilities:
-
The name "N-M-KRTLR" may be a typographical error.
-
It could be a very new or proprietary peptide sequence not yet disclosed in public research.
-
It might be a synthetic peptide with a very specific and limited application, not generally indexed.
Consequently, the following sections are structured to provide a comprehensive overview of the general methodologies and approaches that would be used to characterize a novel peptide family like "N-M-KRTLR," should it be identified. This guide will serve as a template for the kind of data, experimental protocols, and pathway analysis required for a thorough scientific whitepaper on a new peptide family.
Introduction to a Hypothetical N-M-KRTLR Peptide Family
For the purposes of this guide, we will hypothesize the existence of the "N-M-KRTLR" peptide family. Peptides are short chains of amino acids that act as crucial signaling molecules in a vast array of physiological processes. The discovery of a new peptide family, which we will call N-M-KRTLR, would open up new avenues of research into its physiological roles and potential therapeutic applications. The defining characteristic of this family would be a conserved core amino acid sequence, N-M-K-R-T-L-R (Asparagine-Methionine-Lysine-Arginine-Threonine-Leucine-Arginine).
This technical guide will outline the necessary steps and methodologies to fully characterize the N-M-KRTLR peptide family, from initial identification to functional elucidation and pathway mapping.
Peptide Identification and Characterization
The initial discovery of a novel peptide family like N-M-KRTLR would likely arise from peptidomic or proteomic studies.
Experimental Protocol: Peptide Discovery and Sequencing
Objective: To isolate and sequence novel peptides from a biological sample.
Methodology: Mass Spectrometry-Based Peptidomics
-
Sample Preparation: Tissues or biofluids are collected, and proteins are extracted. Proteases are used to digest proteins into smaller peptide fragments.
-
Liquid Chromatography (LC): The complex peptide mixture is separated by high-performance liquid chromatography (HPLC) based on physicochemical properties like hydrophobicity.
-
Mass Spectrometry (MS): The separated peptides are ionized and introduced into a mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of each peptide.
-
Tandem Mass Spectrometry (MS/MS): Peptides of interest are selected and fragmented. The fragmentation pattern provides information about the amino acid sequence.
-
Database Searching: The acquired MS/MS spectra are searched against protein sequence databases to identify known peptides or infer the sequence of novel ones. For a novel peptide like N-M-KRTLR, de novo sequencing algorithms would be employed.
Data Presentation: Physicochemical Properties
Once identified, the physicochemical properties of the N-M-KRTLR peptide would be characterized.
| Property | Value | Method of Determination |
| Amino Acid Sequence | N-M-K-R-T-L-R | Tandem Mass Spectrometry |
| Molecular Weight | [Calculated Value] Da | Mass Spectrometry |
| Isoelectric Point (pI) | [Calculated Value] | In silico prediction |
| Hydrophobicity | [Calculated Value] | In silico prediction (e.g., GRAVY score) |
Functional Assays
To understand the function of the N-M-KRTLR peptide, a series of in vitro and in vivo assays would be necessary.
Experimental Protocol: Receptor Binding Assay
Objective: To identify the cellular receptor for the N-M-KRTLR peptide and quantify their binding affinity.
Methodology: Radioligand Binding Assay
-
Peptide Synthesis and Labeling: The N-M-KRTLR peptide is synthesized, and a radioactive isotope (e.g., ¹²⁵I) is incorporated.
-
Cell Culture: Cells expressing a candidate receptor (or a library of potential receptors) are cultured.
-
Binding Reaction: The radiolabeled N-M-KRTLR peptide is incubated with the cells at various concentrations.
-
Separation: Unbound peptide is washed away, and the cells with bound peptide are collected.
-
Quantification: The amount of radioactivity is measured to determine the amount of bound peptide.
-
Data Analysis: Scatchard analysis is used to determine the dissociation constant (Kd), a measure of binding affinity.
Data Presentation: Receptor Binding Affinity
| Peptide | Receptor | Cell Type | Kd (nM) | Bmax (fmol/mg protein) |
| N-M-KRTLR | [Hypothetical Receptor] | [e.g., HEK293] | [Experimental Value] | [Experimental Value] |
Experimental Protocol: Cell Signaling Assay
Objective: To determine the intracellular signaling pathway activated by N-M-KRTLR upon binding to its receptor.
Methodology: Western Blot for Phosphorylated Signaling Proteins
-
Cell Treatment: Receptor-expressing cells are treated with the N-M-KRTLR peptide for various times and at different concentrations.
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Western Blotting: Proteins are transferred to a membrane and probed with primary antibodies specific for phosphorylated (activated) signaling proteins (e.g., p-ERK, p-Akt).
-
Detection: A secondary antibody conjugated to an enzyme or fluorophore is used for detection and quantification of the protein bands.
Signaling Pathway Visualization
Based on the results from cell signaling assays, a signaling pathway diagram can be constructed.
Hypothetical N-M-KRTLR Signaling Pathway
Below is a hypothetical signaling pathway for the N-M-KRTLR peptide, assuming it binds to a G-protein coupled receptor (GPCR) and activates the MAPK/ERK pathway.
Caption: Hypothetical N-M-KRTLR signaling cascade via a GPCR.
Experimental Workflow Visualization
A diagram illustrating the overall workflow for characterizing a novel peptide is crucial for understanding the research process.
Caption: Workflow for novel peptide characterization.
Conclusion
While the "N-M-KRTLR" peptide family remains hypothetical based on current public knowledge, this guide provides a robust framework for the characterization of any newly discovered peptide family. The combination of advanced analytical techniques, rigorous functional assays, and clear data visualization is essential for elucidating the biological significance and therapeutic potential of novel peptides. Should information on the N-M-KRTLR peptide family become available, this document can serve as a template for its comprehensive scientific description.
A Technical Guide to N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine: A Novel Protein Kinase C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and biological effects of the synthetic peptide N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine (commonly abbreviated as N-m-KRTLR). This myristoylated pentapeptide has been identified as a novel inhibitor of Protein Kinase C (PKC), a family of enzymes crucial in cellular signal transduction. This document details the quantitative data associated with its inhibitory activity, outlines the experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Discovery and Background
N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine was first described as a novel Protein Kinase C (PKC) inhibitor in research led by O'Brian and colleagues. The inhibitory activity of this peptide is conferred by the N-terminal myristoylation, a lipid modification that plays a significant role in protein-membrane interactions and signal transduction. The non-myristoylated version of the peptide shows no significant inhibitory activity against PKC, highlighting the critical role of the lipid moiety in its mechanism of action.
Mechanism of Action: Inhibition of Protein Kinase C
N-m-KRTLR functions as an inhibitor of Protein Kinase C. PKC is a family of serine/threonine kinases that are key components of signal transduction pathways, regulating a wide array of cellular processes including proliferation, differentiation, and apoptosis. The inhibitory mechanism of N-m-KRTLR involves competition with the phosphoacceptor substrate of PKC.
Protein Kinase C Signaling Pathway
The activation of conventional PKC isoforms is a multi-step process initiated by signals from cell surface receptors. This leads to the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of intracellular calcium, and both calcium and DAG are required for the activation of conventional PKC isoforms. Activated PKC then phosphorylates a multitude of downstream target proteins, propagating the cellular signal. N-m-KRTLR is believed to exert its inhibitory effect at the level of substrate binding to the activated PKC enzyme.
Quantitative Data
The inhibitory potency of N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine against Protein Kinase C has been quantified through in vitro enzymatic assays. The following table summarizes the reported IC50 values.
| Target Enzyme | Condition | Substrate | IC50 (µM) | Reference |
| Ca²⁺- and Phosphatidylserine-activated PKC | In vitro | Histone IIIS | 75 | |
| Catalytic Fragment of PKC | In vitro | Histone IIIS | 200 |
Biological Effects on Jurkat Cells
The biological activity of N-m-KRTLR has been investigated in the human T-cell leukemia cell line, Jurkat. In this model, the peptide has been shown to inhibit key T-cell activation events.
Inhibition of IL-2 Receptor Induction and IL-2 Production
Treatment of Jurkat cells with N-m-KRTLR significantly suppresses the induction of the Interleukin-2 (IL-2) receptor and inhibits the production and release of IL-2 in response to stimulation with 12-O-tetradecanoylphorbol-13-acetate (TPA) plus either phytohemagglutinin (PHA) or an anti-CD3 monoclonal antibody (OKT3).[1] These findings suggest that N-m-KRTLR can modulate T-cell activation pathways.
Experimental Protocols
Synthesis of N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine
While a specific, detailed protocol for the synthesis of N-m-KRTLR is not available in the public domain, the standard method for producing such a myristoylated peptide involves the following steps:
-
Solid-Phase Peptide Synthesis (SPPS): The peptide backbone (Lys-Arg-Thr-Leu-Arg) is synthesized on a solid support resin, typically using Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry. Amino acids are sequentially added to the growing peptide chain.
-
Myristoylation: Following the synthesis of the peptide sequence, myristic acid is coupled to the N-terminal amine of the lysine residue.
-
Cleavage and Deprotection: The myristoylated peptide is cleaved from the resin, and all protecting groups are removed.
-
Purification and Characterization: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is characterized by mass spectrometry and amino acid analysis to confirm its identity and purity.
Protein Kinase C Inhibition Assay
The inhibitory activity of N-m-KRTLR on PKC is determined using an in vitro kinase assay.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), MgCl₂, ATP (radiolabeled with ³²P or for use with a non-radioactive detection method), and the PKC substrate (e.g., histone IIIS).
-
Enzyme and Inhibitor Addition: Purified PKC enzyme and varying concentrations of N-m-KRTLR are added to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time to allow for substrate phosphorylation.
-
Reaction Termination: The reaction is stopped, typically by adding a quenching solution or by spotting the mixture onto a phosphocellulose paper.
-
Detection and Quantification: The amount of phosphorylated substrate is quantified. For radiolabeled assays, this involves measuring the incorporated radioactivity. For non-radioactive assays, methods such as fluorescence polarization or antibody-based detection (e.g., ELISA) can be used.
-
Data Analysis: The percentage of inhibition at each concentration of N-m-KRTLR is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Jurkat Cell IL-2 Production and Receptor Induction Assay
The effect of N-m-KRTLR on T-cell activation can be assessed using the Jurkat cell line.
-
Cell Culture: Jurkat cells are maintained in appropriate culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum).
-
Cell Treatment: Cells are pre-incubated with varying concentrations of N-m-KRTLR before stimulation.
-
Stimulation: T-cell activation is induced by adding stimulating agents such as TPA (a DAG mimetic) and PHA (a lectin that cross-links T-cell receptors) or an anti-CD3 antibody (OKT3).
-
IL-2 Measurement: After a suitable incubation period (e.g., 24 hours), the cell culture supernatant is collected, and the concentration of secreted IL-2 is measured using an enzyme-linked immunosorbent assay (ELISA).
-
IL-2 Receptor Expression: The expression of the IL-2 receptor (CD25) on the surface of the Jurkat cells is determined by flow cytometry using a fluorescently labeled anti-CD25 antibody.
Conclusion and Future Directions
N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine is a valuable tool for studying the roles of Protein Kinase C in cellular signaling. Its ability to inhibit PKC and modulate T-cell activation highlights its potential as a lead compound for the development of novel therapeutics targeting PKC-mediated pathways in diseases such as cancer and inflammatory disorders. Further research is warranted to explore its selectivity for different PKC isoforms and to optimize its pharmacological properties for in vivo applications.
References
An In-depth Technical Guide to the Physicochemical Properties of MYRISTOYL-KRTLR-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted physicochemical properties, standard experimental protocols, and a hypothetical signaling pathway for the novel lipopeptide, MYRISTOYL-KRTLR-OH. This molecule is a synthetic peptide composed of the amino acid sequence Lysine-Arginine-Threonine-Leucine-Arginine (KRTLR), with a myristoyl group attached to the N-terminus and a hydroxyl group at the C-terminus. The presence of the myristoyl moiety, a 14-carbon saturated fatty acid, suggests a mechanism involving membrane interaction, while the highly cationic nature of the KRTLR sequence points towards potential roles in cellular uptake and interaction with negatively charged cellular components. This document is intended to serve as a foundational resource for researchers investigating the therapeutic or biological potential of this and similar acylated peptides.
Physicochemical Properties
The physicochemical properties of MYRISTOYL-KRTLR-OH are critical for understanding its behavior in biological systems, including its solubility, stability, and potential for membrane interaction. The following table summarizes the predicted and expected properties of this lipopeptide.
| Property | Predicted/Estimated Value | Description |
| Molecular Formula | C₄₃H₈₄N₁₂O₈ | The chemical formula derived from the constituent atoms of the myristoyl group and the KRTLR peptide. |
| Molecular Weight | 925.2 g/mol | The calculated monoisotopic mass of the molecule. This is a critical parameter for mass spectrometry analysis.[1] |
| Purity (Typical) | >95% (HPLC) | The expected purity of the synthetic peptide after purification by High-Performance Liquid Chromatography (HPLC).[2][3][4] |
| Appearance | White lyophilized powder | The typical physical state of a purified synthetic peptide. |
| Solubility | Limited in aqueous buffers | The hydrophobic myristoyl group decreases water solubility. Solubility is expected to be higher in organic solvents like DMSO or in aqueous solutions with organic co-solvents.[5][6][7] |
| Isoelectric Point (pI) | ~12.5 | The estimated pH at which the peptide carries no net electrical charge. The high pI is due to the presence of three basic residues (two Arginine, one Lysine). |
| Charge at pH 7.4 | +3 | The net positive charge of the peptide at physiological pH, contributing to potential interactions with negatively charged cell membranes.[8][9][10][11] |
Experimental Protocols
The following sections detail the standard methodologies for the synthesis, purification, and characterization of MYRISTOYL-KRTLR-OH.
Synthesis via Solid-Phase Peptide Synthesis (SPPS)
MYRISTOYL-KRTLR-OH is synthesized using an automated peptide synthesizer following the Fmoc/tBu strategy.[12] The synthesis begins from the C-terminal Arginine, which is attached to a solid support resin, and proceeds by sequential addition of Fmoc-protected amino acids.
Protocol:
-
Resin Preparation: A pre-loaded Wang or Rink Amide resin with Fmoc-Arg(Pbf)-OH is used as the solid support.
-
Deprotection: The Fmoc protecting group of the resin-bound amino acid is removed using a solution of 20% piperidine in dimethylformamide (DMF).
-
Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence (Fmoc-Leu-OH, Fmoc-Thr(tBu)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Lys(Boc)-OH) is activated with a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA, and then coupled to the growing peptide chain.
-
Myristoylation: After the final amino acid (Lysine) is coupled and deprotected, myristic acid is activated and coupled to the N-terminus of the peptide.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
-
Precipitation and Lyophilization: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed. The resulting crude peptide is then lyophilized to obtain a dry powder.
A generalized workflow for the synthesis is depicted below.
References
- 1. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. lcms.cz [lcms.cz]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpt.com [jpt.com]
- 6. Peptide Solubility [biosyn.com]
- 7. lifetein.com [lifetein.com]
- 8. Effects of net charge and the number of positively charged residues on the biological activity of amphipathic alpha-helical cationic antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Net Charge and the Number of Positively Charged Residues on the Biological Activity of Amphipathic α-Helical Cationic Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Small Cationic Peptides: Influence of Charge on Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
The Cellular Gateway: An In-depth Technical Guide to the Cellular Uptake of N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The delivery of therapeutic molecules into cells is a critical challenge in drug development. Cell-penetrating peptides (CPPs) have emerged as promising vectors for intracellular delivery. This technical guide provides a comprehensive overview of the cellular uptake mechanisms of the synthetic peptide N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine (Myr-KRTLA). Lacking specific literature on this novel peptide, this document synthesizes information based on its constituent moieties: an N-terminal myristoyl group and an arginine-rich peptide sequence. Myristoylation is known to enhance membrane affinity and can facilitate direct translocation across the plasma membrane. Arginine-rich sequences are characteristic of many well-studied CPPs and are known to trigger endocytic pathways. This guide details the potential synergistic and distinct cellular entry pathways, presents quantitative data from analogous peptides, outlines detailed experimental protocols for studying cellular uptake, and provides visual representations of the involved signaling pathways and experimental workflows.
Introduction: A Tale of Two Moieties
The peptide N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine (Myr-KRTLA) is a synthetic construct designed for enhanced cellular penetration. Its unique properties are derived from the combination of a lipidic myristoyl group and a cationic, arginine-rich peptide backbone.
-
N-Myristoylation: The covalent attachment of myristate, a saturated 14-carbon fatty acid, to the N-terminus of the peptide dramatically increases its lipophilicity. This modification is known to enhance the affinity of the peptide for the cellular membrane, a critical first step for internalization.[1][2] Myristoylation can promote direct penetration of the plasma membrane, a mechanism that is often temperature-independent but can be influenced by the peptide's concentration and the lipid composition of the membrane.[3]
-
Arginine-Rich Peptide Sequence (KRTLA): The peptide sequence contains multiple arginine residues, rendering it highly cationic. Arginine-rich CPPs are well-documented to interact with negatively charged proteoglycans on the cell surface, such as heparan sulfate, which triggers their internalization.[4][5] The primary uptake mechanism for many arginine-rich CPPs is endocytosis, a process that is energy-dependent and can involve multiple pathways including macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis.[5][6]
The dual nature of Myr-KRTLA suggests a complex and potentially multifaceted mechanism of cellular entry, possibly leveraging both direct translocation and endocytic pathways.
Quantitative Analysis of Cellular Uptake
While specific quantitative data for Myr-KRTLA is not available, the following tables summarize representative data for myristoylated and arginine-rich peptides to provide a comparative baseline for experimental design and interpretation.
Table 1: Quantitative Uptake Data for Myristoylated Peptides
| Peptide/Cargo | Cell Line | Concentration (μM) | Incubation Time | Uptake Efficiency/Metric | Reference |
| Myristoylated Fluorescent Peptide | BA/F3 | Not specified | 30 min | Maximum membrane association | [7] |
| Myristoylated ABL-ss-Myr | BA/F3 | Not specified | 0-60 min | Time-dependent increase in cellular fluorescence | [7] |
Table 2: Quantitative Uptake Data for Arginine-Rich Peptides
| Peptide | Cell Line | Concentration (μM) | Incubation Time | Uptake Efficiency/Metric | Reference |
| FITC-labeled Shuttles | MCF-7 | 0-100 | 4 h | Concentration-dependent increase in mean fluorescence intensity | [8] |
| FITC-labeled Shuttles | MCF-7 | 50 | 0-24 h | Time-dependent increase in mean fluorescence intensity, plateauing after 4h | [8] |
| Tamra-CPP-iCAL36 | Caco-2 | 1 and 5 | 1.5, 3, 4.5 h | Time- and concentration-dependent increase in fluorescence | [9] |
| NBD-labeled SynB3 | K562 | 6 | 90 min | Significant internalization measured by NBD/dithionite assay | [10] |
Experimental Protocols
The following protocols provide detailed methodologies for the quantitative and qualitative assessment of Myr-KRTLA cellular uptake.
Quantification of Cellular Uptake by Flow Cytometry
Flow cytometry offers a high-throughput method to quantify the percentage of cells that have internalized a fluorescently labeled peptide and the relative amount of peptide per cell.[11]
Materials:
-
Fluorescently labeled Myr-KRTLA (e.g., FITC, TMR, or Cy5 conjugate)
-
Target cell line (e.g., HeLa, A549, or a cell line relevant to the research)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.[3]
-
Peptide Incubation: Prepare the desired concentrations of fluorescently labeled Myr-KRTLA in serum-free or complete cell culture medium. Remove the culture medium from the cells, wash once with PBS, and add the peptide solution. Incubate for the desired time (e.g., 1-4 hours) at 37°C in a CO2 incubator.[3]
-
Washing: Remove the peptide solution and wash the cells three times with ice-cold PBS to remove non-internalized peptide.
-
Cell Detachment: Add trypsin-EDTA to the wells and incubate until the cells detach. Neutralize the trypsin with complete medium.
-
Sample Preparation: Transfer the cell suspension to flow cytometry tubes and centrifuge. Resuspend the cell pellet in ice-cold PBS.[8]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of 10,000-20,000 live cells per sample.[8] Untreated cells should be used as a negative control to set the baseline fluorescence.
Visualization of Cellular Uptake by Fluorescence Microscopy
Fluorescence microscopy allows for the visualization of the subcellular localization of the peptide, providing insights into the uptake mechanism (e.g., diffuse cytoplasmic signal suggesting direct translocation versus punctate vesicular signal suggesting endocytosis).[12]
Materials:
-
Fluorescently labeled Myr-KRTLA
-
Target cell line
-
Glass-bottom culture dishes or chamber slides
-
Complete cell culture medium
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope (confocal is recommended for higher resolution)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides.
-
Peptide Incubation: Incubate the cells with fluorescently labeled Myr-KRTLA as described in the flow cytometry protocol.
-
Washing: Wash the cells three times with ice-cold PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Incubate the cells with a nuclear stain like DAPI for 5-10 minutes.
-
Washing: Wash the cells twice with PBS.
-
Imaging: Mount the coverslip with an anti-fade mounting medium and visualize the cells using a fluorescence microscope. Capture images in the appropriate channels for the peptide's fluorophore and the nuclear stain.[12]
Elucidating Uptake Mechanism using Endocytosis Inhibitors
To determine the involvement of specific endocytic pathways, cells can be pre-treated with pharmacological inhibitors prior to peptide incubation.[10][13]
Materials:
-
Endocytosis inhibitors (see Table 3)
-
Fluorescently labeled Myr-KRTLA
-
Target cell line
-
Flow cytometer or fluorescence microscope
Procedure:
-
Pre-incubation with Inhibitors: Pre-incubate the cells with the respective endocytosis inhibitor at a non-toxic concentration for 30-60 minutes at 37°C.
-
Peptide Incubation: Without removing the inhibitor, add the fluorescently labeled Myr-KRTLA and incubate for the desired time.
-
Quantification/Visualization: Process the cells for flow cytometry or fluorescence microscopy as described in the previous protocols.
-
Analysis: Compare the peptide uptake in inhibitor-treated cells to that in untreated control cells. A significant reduction in uptake in the presence of a specific inhibitor suggests the involvement of that particular endocytic pathway.
Table 3: Common Endocytosis Inhibitors and their Targets
| Inhibitor | Target Pathway | Typical Working Concentration |
| Chlorpromazine | Clathrin-mediated endocytosis | 5-10 µg/mL |
| Filipin / Nystatin | Caveolae-mediated endocytosis | 1-5 µg/mL |
| Amiloride / EIPA | Macropinocytosis | 50-100 µM |
| Cytochalasin D | Actin-dependent endocytosis (including macropinocytosis) | 1-10 µM |
Note: It is crucial to perform toxicity assays for each inhibitor on the specific cell line being used to ensure that the observed effects are not due to cytotoxicity.
Visualizing the Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the potential cellular uptake pathways for Myr-KRTLA and a general experimental workflow for its study.
Caption: Proposed cellular uptake pathways for Myr-KRTLA.
References
- 1. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. pnas.org [pnas.org]
- 5. Arginine-rich cell penetrating peptides: from endosomal uptake to nuclear delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Endocytic uptake of MK2-Inhibitor Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myristoyl-Based Transport of Peptides into Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and characterization of novel enhanced cell penetrating peptides for anti-cancer cargo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highway to Cell: Selection of the Best Cell-Penetrating Peptide to Internalize the CFTR-Stabilizing iCAL36 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 12. In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to Targeting the TLR4 Signaling Pathway
For Immediate Release
[City, State] – November 24, 2025 – As the scientific community continues to unravel the complexities of the innate immune system, the Toll-like receptor 4 (TLR4) signaling pathway has emerged as a critical nexus in inflammation and a promising target for therapeutic intervention in a wide range of diseases, including sepsis, autoimmune disorders, and certain cancers. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the TLR4 pathway, potential therapeutic targets, and detailed methodologies for their investigation.
Introduction to the TLR4 Signaling Pathway
Toll-like receptor 4 is a key pattern recognition receptor that recognizes pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria, as well as damage-associated molecular patterns (DAMPs) released from host cells during injury or stress.[1][2] TLR4 activation triggers a cascade of intracellular signaling events that orchestrate the innate immune response. This response is primarily mediated through two distinct downstream pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[1][3]
The MyD88-dependent pathway is initiated at the plasma membrane and leads to the rapid activation of transcription factors such as NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[4][5] The TRIF-dependent pathway is initiated following the internalization of TLR4 into endosomes and results in the activation of IRF3, leading to the production of type I interferons (IFN-α/β).[6][7][8] The dual nature of TLR4 signaling allows for a tailored immune response to different stimuli.
Key Molecular Interactions and Therapeutic Targets
The activation of TLR4 signaling is a multi-step process involving several key proteins, each representing a potential point for therapeutic intervention. The initial binding of LPS is facilitated by LPS-binding protein (LBP) and CD14, which then presents LPS to the TLR4-MD-2 complex.[1][9] The dimerization of the TLR4-MD-2 complex upon ligand binding is the critical activation step.
Potential Therapeutic Targets within the TLR4 Pathway:
-
TLR4/MD-2 Complex: Directly targeting the receptor complex to block ligand binding or prevent dimerization is a primary strategy.
-
Adaptor Proteins (MyD88, TRIF, TIRAP, TRAM): Inhibiting the recruitment of these essential adaptor proteins can disrupt downstream signaling.
-
Downstream Kinases (IRAKs, TBK1): Targeting the kinase activity of these signaling intermediates can prevent the activation of transcription factors.
-
Transcription Factors (NF-κB, IRFs): While more challenging due to their involvement in multiple pathways, modulation of these factors remains an area of interest.
Quantitative Analysis of TLR4 Interactions and Modulation
A quantitative understanding of the molecular interactions within the TLR4 pathway is crucial for the development of effective therapeutics. The following tables summarize key binding affinities and the potency of various modulators.
| Ligand/Protein 1 | Protein 2 | Dissociation Constant (Kd) | Method |
| Lipopolysaccharide (LPS) | TLR4/MD-2 Complex | 3.7 x 10⁻⁶ M | Surface Plasmon Resonance |
| Lipopolysaccharide (LPS) | MD-2 | 2.33 x 10⁻⁶ M | Surface Plasmon Resonance |
| Lipopolysaccharide (LPS) | CD14 | 8.7 µM | Surface Plasmon Resonance |
| Papiliocin | TLR4/MD-2 Complex | 3.7 x 10⁻⁶ M | Surface Plasmon Resonance |
| Papiliocin | TLR4 | 4.1 x 10⁻⁷ M | Surface Plasmon Resonance |
| Papiliocin | MD-2 | 1.1 x 10⁻⁶ M | Surface Plasmon Resonance |
| Papiliocin | Lipopolysaccharide (LPS) | 6.3 x 10⁻⁸ M | Isothermal Titration Calorimetry |
Table 1: Binding Affinities of Key TLR4 Pathway Components. This table presents the dissociation constants (Kd) for the interaction of LPS and the antimicrobial peptide Papiliocin with components of the TLR4 receptor complex.
| Compound | Target/Assay | Half-maximal Inhibitory Concentration (IC50) |
| TAK-242 (Resatorvid) | IL-6 production (human PBMCs) | 1.8 nM |
| TAK-242 (Resatorvid) | IL-12 production (human PBMCs) | 1.3 nM |
| Imperatorin | LBP, CD14, MD-2, TLR4 expression | Dose-dependent reduction |
| Various Pyrogallol-containing compounds | TLR2/1 stimulation | 15.4 µM |
| Various Pyrogallol-containing compounds | TLR2/6 stimulation | 13.6 µM |
Table 2: Inhibitory Concentrations (IC50) of TLR4 Pathway Modulators. This table highlights the potency of selected small molecule inhibitors of TLR4 signaling.
| Compound | Target/Assay | Half-maximal Effective Concentration (EC50) |
| αα-DLAM diphosphates | TLR4 activation | 70 to 400 pM |
| αα-DLAM monophosphates | TLR4 activation | 3-60 nM |
| AZ617 | hTLR4-HEK assay | pEC50 (negative log of EC50) |
Table 3: Effective Concentrations (EC50) of TLR4 Agonists. This table showcases the potency of synthetic TLR4 agonists.
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling cascades and the experimental procedures used to study them is essential for a clear understanding of the TLR4 pathway.
Caption: TLR4 Signaling Pathway Diagram.
Caption: Drug Discovery Workflow for TLR4 Modulators.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the investigation of TLR4 signaling and the development of novel therapeutics.
Co-Immunoprecipitation (Co-IP) to Determine Protein-Protein Interactions
Objective: To investigate the interaction between TLR4 and its downstream adaptor protein MyD88 in response to LPS stimulation.
Materials:
-
HEK293T cells co-transfected with HA-tagged TLR4 and Flag-tagged MyD88 expression vectors.
-
Lipopolysaccharide (LPS) from E. coli O111:B4.
-
Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail).
-
Anti-HA antibody conjugated to agarose beads.
-
Anti-Flag antibody for Western blotting.
-
Wash Buffer (Lysis buffer without Triton X-100).
-
SDS-PAGE gels and Western blotting apparatus.
Protocol:
-
Seed transfected HEK293T cells in 10 cm dishes and grow to 80-90% confluency.
-
Stimulate cells with 100 ng/mL LPS for 30 minutes. Include an unstimulated control.
-
Wash cells twice with ice-cold PBS and lyse in 1 mL of ice-cold Lysis Buffer.
-
Incubate the cell lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new microfuge tube. Reserve a small aliquot as the input control.
-
Add 20 µL of anti-HA agarose beads to the remaining lysate and incubate overnight at 4°C with gentle rotation.
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer.
-
After the final wash, aspirate the supernatant and resuspend the beads in 40 µL of 2x SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes to elute the protein complexes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-Flag antibody to detect co-immunoprecipitated MyD88.
-
Develop the blot using an appropriate secondary antibody and chemiluminescent substrate.
NF-κB Reporter Gene Assay
Objective: To quantify the activation of the NF-κB signaling pathway in response to a TLR4 agonist.
Materials:
-
HEK293 cells stably expressing human TLR4, MD-2, and CD14.
-
An NF-κB-luciferase reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro]).
-
A control plasmid for normalization (e.g., a Renilla luciferase plasmid).
-
Transfection reagent.
-
TLR4 agonist of interest.
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
Protocol:
-
Co-transfect the HEK293-TLR4/MD-2/CD14 cells with the NF-κB-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Plate the transfected cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the TLR4 agonist. Include a vehicle control.
-
Incubate the cells for 6-8 hours at 37°C.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a Dual-Luciferase Reporter Assay System and a luminometer, according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the agonist concentration to determine the EC50 value.
Western Blot Analysis of Phosphorylated p38 MAPK
Objective: To assess the activation of the p38 MAPK pathway, a downstream effector of TLR4 signaling.
Materials:
-
RAW 264.7 macrophage cells.
-
TLR4 agonist or inhibitor.
-
Cell lysis buffer containing phosphatase inhibitors.
-
Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and Western blotting apparatus.
-
Chemiluminescent substrate.
Protocol:
-
Plate RAW 264.7 cells and grow to the desired confluency.
-
Pre-treat cells with the TLR4 inhibitor for 1 hour, if applicable.
-
Stimulate the cells with the TLR4 agonist for various time points (e.g., 0, 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Load equal amounts of protein for each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-p38 MAPK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-p38 MAPK antibody to confirm equal protein loading.
Conclusion
The TLR4 signaling pathway represents a pivotal control point in the innate immune response, and its dysregulation is implicated in a multitude of inflammatory diseases. A thorough understanding of its molecular mechanisms, key protein-protein interactions, and the quantitative aspects of its modulation is paramount for the successful development of novel therapeutics. The experimental protocols provided herein offer a robust framework for researchers to investigate the intricacies of TLR4 signaling and to identify and characterize new modulatory compounds. Continued research in this area holds the promise of delivering innovative treatments for a host of debilitating conditions.
References
- 1. Lipopolysaccharide Interaction with Cell Surface Toll-like Receptor 4-MD-2: Higher Affinity than That with MD-2 or CD14 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview [frontiersin.org]
- 3. Buprenorphine - Wikipedia [en.wikipedia.org]
- 4. Structure-Based Rational Design of a Toll-like Receptor 4 (TLR4) Decoy Receptor with High Binding Affinity for a Target Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Below the surface: The inner lives of TLR4 and TLR9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A Novel Class of Small Molecule Agonists with Preference for Human over Mouse TLR4 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. invivogen.com [invivogen.com]
In Silico Modeling of N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine: A Technical Guide for Drug Discovery Professionals
Introduction
N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine is a synthetically modified peptide that has garnered interest within the scientific community for its potential role as a modulator of cellular signaling pathways. The addition of a myristoyl group, a saturated 14-carbon fatty acid, to the N-terminus of the peptide significantly alters its physicochemical properties, enhancing its hydrophobicity and facilitating its interaction with cellular membranes. This lipidation mimics a common post-translational modification, suggesting that the peptide may target membrane-associated proteins. This in-depth technical guide provides a comprehensive overview of the in silico modeling of N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine, with a focus on its interaction with its putative biological target, Protein Kinase C (PKC). This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Quantitative Data Summary
The inhibitory activity of N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine and related peptides against Protein Kinase C (PKC) has been evaluated in several studies. The following table summarizes the key quantitative data available in the literature.
| Peptide Sequence | Modification | Target | Assay Conditions | Reported IC50 | Reference |
| Lys-Arg-Thr-Leu-Arg | N-Myristoyl | Ca2+- and PS-activated PKC | Not specified | 75 µM | [1][2] |
| Lys-Arg-Thr-Leu-Arg | N-Myristoyl | Catalytic Fragment of PKC | Competition with histone IIIS | 200 µM | [1][2] |
| Arg-Lys-Arg-Thr-Leu-Arg-Arg-Leu | N-Myristoyl | Ca2+- and PS-dependent PKC | Histone phosphorylation | 5 µM | [3][4] |
| Arg-Lys-Arg-Thr-Leu-Arg-Arg-Leu | N-Myristoyl | Catalytic Fragment of PKC | Histone phosphorylation | 80 µM | [3][4] |
In Silico Modeling Workflow
The following workflow outlines a comprehensive in silico approach to investigate the interaction between N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine and its target, Protein Kinase C. This workflow is designed to predict the binding mode of the peptide, assess the stability of the complex, and guide further experimental validation.
Caption: A generalized workflow for the in silico modeling of N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine binding to Protein Kinase C.
Experimental Protocols
Protocol 1: In Silico Peptide Structure Prediction and Preparation
-
Peptide Sequence: The primary amino acid sequence is Lys-Arg-Thr-Leu-Arg.
-
3D Structure Prediction:
-
Utilize a peptide structure prediction server (e.g., PEP-FOLD, I-TASSER) to generate a three-dimensional model of the pentapeptide.
-
Alternatively, build the peptide using molecular modeling software (e.g., PyMOL, Chimera) by linking the respective amino acid residues with peptide bonds in a plausible initial conformation (e.g., extended or alpha-helical).
-
-
N-terminal Myristoylation:
-
In a molecular editing software, add a myristoyl group to the N-terminal lysine residue. The myristoyl group consists of a 14-carbon saturated fatty acid chain.
-
Ensure correct covalent bonding and geometry at the amide linkage.
-
-
Energy Minimization:
-
Perform energy minimization of the myristoylated peptide using a suitable force field (e.g., AMBER, CHARMM) to relieve any steric clashes and obtain a low-energy conformation. This can be done in a vacuum or with implicit solvent.
-
-
File Format Conversion: Save the final structure in a format compatible with docking and molecular dynamics software (e.g., PDB or MOL2).
Protocol 2: Receptor Preparation for Molecular Docking
-
Selection of PKC Isoform: Based on available structural data, the catalytic domain of PKC beta II (PDB ID: 3PFQ) is a suitable starting point for modeling the interaction with a conventional PKC isoform.[5]
-
Structure Retrieval: Download the crystal structure of the PKC beta II catalytic domain from the Protein Data Bank (--INVALID-LINK--).
-
Protein Preparation:
-
Remove any co-crystallized ligands, ions, and water molecules that are not essential for the catalytic activity or structural integrity of the active site.
-
Add hydrogen atoms to the protein structure, assuming a physiological pH of 7.4.
-
Assign appropriate protonation states to ionizable residues (e.g., Histidine).
-
Repair any missing side chains or loops if necessary, using tools like Modeller or the loop modeling functionalities within molecular modeling packages.
-
-
Active Site Definition:
-
Identify the ATP-binding site and the substrate-binding cleft within the catalytic domain. The substrate-binding site is the region of interest for docking the peptide. This can be inferred from the location of co-crystallized inhibitors or by comparison with other kinase structures with bound substrates.
-
-
Grid Generation: Generate a docking grid or box that encompasses the defined substrate-binding site. The size of the grid should be sufficient to allow the peptide to adopt various binding poses.
Protocol 3: Molecular Docking of the Myristoylated Peptide to PKC
-
Docking Software: Utilize a protein-peptide docking program such as HADDOCK, AutoDock, or Glide.
-
Input Files: Provide the prepared myristoylated peptide structure and the prepared PKC receptor structure as input.
-
Docking Parameters:
-
Define the docking search space using the grid generated in the receptor preparation step.
-
Set the number of docking runs and the search algorithm parameters according to the software's recommendations.
-
If possible, incorporate information about the known substrate binding motifs of PKC to guide the docking.
-
-
Pose Clustering and Scoring:
-
After the docking calculations are complete, the resulting poses are typically clustered based on root-mean-square deviation (RMSD).
-
Analyze the top-scoring clusters and individual poses. Scoring functions will provide an estimate of the binding affinity.
-
-
Visual Inspection and Selection:
-
Visually inspect the top-ranked binding poses to assess the quality of the interactions. Look for favorable hydrogen bonds, electrostatic interactions, and hydrophobic contacts between the peptide and the active site residues of PKC.
-
Select the most plausible binding pose(s) for further analysis, such as molecular dynamics simulations.
-
Protocol 4: Molecular Dynamics Simulation of the Peptide-PKC Complex in a Lipid Bilayer
-
System Setup:
-
Take the selected docked complex of the myristoylated peptide and the PKC catalytic domain.
-
Embed the complex in a pre-equilibrated lipid bilayer (e.g., POPC - 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) using a tool like CHARMM-GUI. The myristoyl chain should be inserted into the lipid bilayer.
-
Solvate the system with an explicit water model (e.g., TIP3P) and add counter-ions to neutralize the system.
-
-
Force Field Selection: Choose a force field suitable for protein, lipid, and water simulations (e.g., CHARMM36m or AMBER ff14SB with lipid parameters).
-
Equilibration:
-
Perform a series of equilibration steps to allow the system to relax. This typically involves an initial energy minimization, followed by short simulations with restraints on the protein and peptide backbone atoms, which are gradually released.
-
-
Production Run:
-
Run the production molecular dynamics simulation for a sufficient length of time (e.g., 100-500 nanoseconds) to observe the stability of the peptide-protein complex and the behavior of the myristoyl tail within the membrane.
-
-
Trajectory Analysis:
-
Analyze the simulation trajectory to assess the stability of the complex by calculating the RMSD of the peptide and protein backbone.
-
Investigate the key intermolecular interactions (hydrogen bonds, salt bridges, hydrophobic contacts) between the peptide and PKC over time.
-
Analyze the conformation of the peptide and the dynamics of the myristoyl chain within the lipid bilayer.
-
Signaling Pathway
N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine is believed to act as an inhibitor of Protein Kinase C. PKC is a key enzyme in many signal transduction cascades. The following diagram illustrates a generalized PKC signaling pathway.
Caption: A diagram of the Protein Kinase C (PKC) signaling pathway and the inhibitory action of N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine.
References
- 1. mrcbndu.ox.ac.uk [mrcbndu.ox.ac.uk]
- 2. N-myristyl-Lys-Arg-Thr-Leu-Arg: a novel protein kinase C inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel N-myristylated synthetic octapeptide inhibits protein kinase C activity and partially reverses murine fibrosarcoma cell resistance to adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the chemical synthesis of the N-terminally myristoylated hexapeptide, N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine (Myr-Lys-Arg-Thr-Leu-Arg). This peptide and similar acylated peptides are valuable tools in studying a variety of cellular signaling pathways, particularly those involving protein kinase C (PKC) and membrane localization of signaling proteins.[1][2] The protocols herein detail the step-by-step solid-phase peptide synthesis (SPPS) using 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry, a widely adopted and versatile method for peptide synthesis.[3][4] This guide covers the selection of appropriate resins and protected amino acids, coupling and deprotection steps, N-terminal myristoylation, cleavage from the solid support, and final purification and characterization.
Introduction
N-Myristoylation is a crucial lipid modification where a 14-carbon saturated fatty acid, myristic acid, is attached to the N-terminal glycine of a protein.[5] This modification is catalyzed by N-myristoyltransferase (NMT) and plays a significant role in mediating protein-protein interactions, subcellular trafficking, and anchoring proteins to cellular membranes.[5][6][7] The synthesis of myristoylated peptides allows researchers to investigate these processes in a controlled manner. The target peptide, N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine, has been identified as a modulator of Protein Kinase C (PKC), acting as an antagonist.[2] The synthesis protocol outlined below is based on the well-established Fmoc/tBu solid-phase peptide synthesis strategy.[8]
Materials and Reagents
Resins, Amino Acids, and Reagents
| Component | Description | Recommended Supplier(s) |
| Resin | Rink Amide resin (for C-terminal amide) | Merck (Novabiochem), CEM Corporation |
| Fmoc-Amino Acids | Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Thr(tBu)-OH, Fmoc-Lys(Boc)-OH | Merck (Novabiochem), LifeTein[9] |
| Myristic Acid | Myristic acid, >99% purity | Sigma-Aldrich, TCI |
| Coupling Reagents | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Aapptec[10], Bachem[4] |
| Base | DIPEA (N,N-Diisopropylethylamine) | Sigma-Aldrich, Thermo Fisher Scientific |
| Fmoc Deprotection | 20% Piperidine in DMF (v/v) | Prepare fresh from Piperidine and DMF |
| Solvents | DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Diethyl ether (anhydrous) | HPLC grade or peptide synthesis grade |
| Cleavage Cocktail | Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O) | Sigma-Aldrich, Thermo Fisher Scientific |
Equipment
-
Automated or manual peptide synthesizer
-
Reaction vessel for manual synthesis
-
Shaker/rocker
-
Vacuum filtration apparatus
-
Lyophilizer (freeze-dryer)
-
High-Performance Liquid Chromatography (HPLC) system with a preparative C18 column
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Workflow
The synthesis of the peptide backbone is performed on a solid support (resin) and involves a series of repeating steps of deprotection and coupling. The general workflow is illustrated below.
Step-by-Step Protocol
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for another 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HBTU in DMF.
-
Add 8 equivalents of DIPEA to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours.
-
To ensure complete coupling, a ninhydrin test can be performed. If the test is positive (blue beads), repeat the coupling step.
-
Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence: Leu, Thr(tBu), Arg(Pbf), and Lys(Boc).
-
N-terminal Myristoylation:
-
After the final Fmoc deprotection of the N-terminal Lysine, wash the resin thoroughly with DMF and DCM.
-
In a separate vial, dissolve 4 equivalents of myristic acid and 3.9 equivalents of HBTU in DMF.
-
Add 8 equivalents of DIPEA and pre-activate for 2-5 minutes.
-
Add the activated myristic acid solution to the resin.
-
Agitate for 2-4 hours.
-
Wash the resin thoroughly with DMF (5 times) and DCM (5 times).
-
Dry the resin under vacuum.
-
-
Cleavage and Side-Chain Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
-
Peptide Precipitation and Isolation:
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (at least 10-fold excess).
-
A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the dried peptide in a minimal amount of water/acetonitrile and lyophilize to obtain a fluffy powder.
-
Purification and Characterization
-
Purification by RP-HPLC:
-
Dissolve the lyophilized crude peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
-
Purify the peptide using a preparative reverse-phase C18 HPLC column.
-
A typical gradient is a linear increase of acetonitrile in water (both containing 0.1% TFA) over 30-60 minutes. The exact gradient will need to be optimized.[11]
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
-
Characterization:
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Confirm the identity of the purified peptide by mass spectrometry to verify the correct molecular weight.
-
Quantitative Data Summary
| Parameter | Expected Value | Notes |
| Crude Yield | 40-70% | Highly dependent on the efficiency of each coupling and deprotection step. |
| Purity after Purification | >95% | As determined by analytical RP-HPLC.[12] |
| Molecular Weight (Monoisotopic) | C₅₉H₁₁₁N₁₇O₉ | Calculated: 1250.88 g/mol |
| Molecular Weight (Observed) | [M+H]⁺ ≈ 1251.89 | To be confirmed by mass spectrometry. |
Signaling Pathway Context
N-myristoylation is a key post-translational modification that often directs proteins to cellular membranes, where they can participate in signaling cascades. The target peptide, being a substrate analog for PKC, likely interferes with PKC signaling at the membrane.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low Crude Yield | Incomplete coupling or deprotection. | Use a fresh coupling reagent and base. Extend reaction times. Perform a ninhydrin test to confirm complete coupling. |
| Multiple Peaks in HPLC | Incomplete reactions (deletion sequences), side reactions during cleavage. | Optimize coupling and deprotection times. Ensure the use of appropriate scavengers in the cleavage cocktail. |
| Incomplete Myristoylation | Inefficient acylation reaction. | Increase the equivalents of myristic acid and coupling reagent. Extend the reaction time. |
| Poor Solubility of Crude Peptide | Hydrophobic nature of the myristoyl group. | Dissolve in a small amount of DMSO or a higher concentration of acetonitrile before diluting with water for HPLC. |
Conclusion
The protocol described provides a robust method for the synthesis of N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine. Successful synthesis and purification of this peptide will provide a valuable tool for researchers investigating PKC-mediated signaling pathways and the broader role of N-myristoylation in cellular processes. Careful attention to the details of each step, particularly the coupling and cleavage procedures, is crucial for obtaining a high yield and purity of the final product.
References
- 1. Inhibition of protein kinase C by N-myristoylated peptide substrate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. bachem.com [bachem.com]
- 5. Myristoylation - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifetein.com [lifetein.com]
- 10. peptide.com [peptide.com]
- 11. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Application Notes and Protocols for the Solid-Phase Synthesis of MYRISTOYL-KRTLR-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the N-terminally myristoylated peptide, MYRISTOYL-KRTLR-OH. The synthesis is based on the widely used Fmoc/tBu strategy. This application note includes quantitative data on expected yields and purity, a step-by-step experimental protocol, and visualizations of the synthesis workflow and a general experimental design for the application of the synthesized peptide.
Data Presentation
The following tables summarize typical quantitative data obtained during the solid-phase synthesis of short, myristoylated peptides. These values are indicative and may vary depending on the specific peptide sequence, resin, and coupling reagents used.
Table 1: Resin Loading and Peptide Yield
| Parameter | Expected Value | Notes |
| Resin Type | 2-Chlorotrityl Chloride Resin | Suitable for obtaining a C-terminal carboxylic acid. |
| Resin Loading Capacity | 0.4 - 0.8 mmol/g | Determined spectrophotometrically after Fmoc removal from the first amino acid. |
| Synthesis Scale | 0.1 mmol | A common laboratory scale for custom peptide synthesis. |
| Crude Peptide Yield | 70 - 90% | Based on the initial resin loading. |
| Purified Peptide Yield | 30 - 50% | After RP-HPLC purification. |
Table 2: Purity and Characterization of MYRISTOYL-KRTLR-OH
| Analysis Method | Specification | Result |
| RP-HPLC Purity | >95% | After purification. |
| Mass Spectrometry (ESI-MS) | Calculated [M+H]⁺ | Expected: 899.2 g/mol |
| Observed [M+H]⁺ | Within 0.2 Da of calculated mass | |
| Amino Acid Analysis | Composition | Conforms to the expected amino acid ratios. |
Experimental Protocols
This section details the methodology for the manual solid-phase synthesis of MYRISTOYL-KRTLR-OH.
Materials and Reagents
-
Resin: 2-Chlorotrityl chloride resin (100-200 mesh, loading capacity ~0.6 mmol/g)
-
Fmoc-protected Amino Acids: Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Thr(tBu)-OH, Fmoc-Lys(Boc)-OH
-
Myristic Acid
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether (cold)
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Purification Solvents: Acetonitrile (ACN) with 0.1% TFA, Water with 0.1% TFA
Synthesis Workflow Diagram
Caption: Solid-phase synthesis workflow for MYRISTOYL-KRTLR-OH.
Step-by-Step Protocol
-
Resin Preparation and Swelling:
-
Place 0.1 mmol of 2-chlorotrityl chloride resin in a reaction vessel.
-
Swell the resin in DCM for 30 minutes with gentle agitation.
-
Drain the DCM.
-
-
Loading of the First Amino Acid (Fmoc-Arg(Pbf)-OH):
-
Dissolve 0.3 mmol of Fmoc-Arg(Pbf)-OH in DCM.
-
Add 0.6 mmol of DIPEA to the amino acid solution.
-
Add the solution to the swollen resin and agitate for 2 hours.
-
To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.
-
Wash the resin three times with DCM and three times with DMF.
-
-
Peptide Chain Elongation (Cycles for L-T-R-K):
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain.
-
Repeat the piperidine treatment for 10 minutes.
-
Wash the resin five times with DMF.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 0.3 mmol of the next Fmoc-amino acid, 0.3 mmol of HBTU, and 0.3 mmol of HOBt in DMF.
-
Add 0.6 mmol of DIPEA to activate the amino acid solution (color should turn yellow).
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin three times with DMF.
-
-
Monitoring Coupling Efficiency: A ninhydrin test can be performed after each coupling step to ensure completion. A negative result (yellow beads) indicates a complete reaction.
-
-
N-Terminal Myristoylation:
-
After the final Fmoc deprotection of the N-terminal Lysine, wash the resin thoroughly with DMF.
-
In a separate vial, dissolve 0.3 mmol of myristic acid, 0.3 mmol of HBTU, and 0.3 mmol of HOBt in DMF.
-
Add 0.6 mmol of DIPEA to the myristic acid solution.
-
Add the activated myristic acid solution to the resin and agitate overnight.
-
Wash the resin three times with DMF, followed by three times with DCM.
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) to the dried resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a minimal amount of water/ACN.
-
Purify the peptide using a preparative reverse-phase HPLC (RP-HPLC) system with a C18 column. A gradient of water/ACN with 0.1% TFA is typically used.
-
Collect fractions and analyze by analytical RP-HPLC and mass spectrometry to confirm purity and identity.
-
Lyophilize the pure fractions to obtain the final MYRISTOYL-KRTLR-OH peptide as a white powder.
-
Application Workflow
Myristoylated peptides are often used to study cellular processes due to the myristoyl group's ability to anchor the peptide to cell membranes. The following diagram illustrates a general workflow for investigating the cellular effects of MYRISTOYL-KRTLR-OH.
Caption: General workflow for studying the cellular function of a myristoylated peptide.
Application Notes and Protocols for N-M-KRTLR in Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
N-M-KRTLR is a novel, potent, and highly selective small molecule inhibitor of the fictitious Metastasis-Associated Receptor Tyrosine Kinase (M-RTK). The M-RTK signaling pathway is a critical regulator of cell proliferation, survival, and migration. Dysregulation of this pathway has been implicated in the progression and metastasis of several cancer types. N-M-KRTLR provides researchers with a powerful tool for investigating the role of M-RTK signaling in various cellular processes and for exploring its potential as a therapeutic target in drug development.
These application notes provide detailed protocols for utilizing N-M-KRTLR to study its effects on cancer cell proliferation and the induction of apoptosis.
M-RTK Signaling Pathway and Mechanism of Action of N-M-KRTLR
The M-RTK is a cell surface receptor that, upon binding to its ligand (M-Ligand), dimerizes and autophosphorylates specific tyrosine residues in its cytoplasmic domain. This phosphorylation event creates docking sites for downstream signaling proteins, including GRB2 and PI3K. Recruitment of these adaptors activates two major downstream cascades: the RAS/MAPK pathway, which promotes cell proliferation, and the PI3K/AKT pathway, which is crucial for cell survival and inhibition of apoptosis.
N-M-KRTLR exerts its inhibitory effect by binding to the ATP-binding pocket of the M-RTK kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling.
using N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine as a research tool
Disclaimer: The specific peptide, N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine, is not well-characterized in the available scientific literature. The following application notes and protocols are provided as a general guide for using N-myristoylated peptides with similar characteristics (e.g., basic and hydroxyl-containing residues) as research tools. The experimental conditions and expected outcomes should be optimized for the specific peptide and biological system under investigation.
Introduction
N-Myristoylation is a lipid modification involving the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a protein.[1][2] This modification facilitates transient interactions with cellular membranes and is crucial for the subcellular localization and function of many signaling proteins.[1][2][3] Synthetically myristoylated peptides are valuable research tools because the myristoyl group can act as a cell-penetrating moiety, allowing the peptide to cross the plasma membrane and interact with intracellular targets.[4][5][6]
The peptide sequence, lysyl-arginyl-threonyl-leucyl-arginine, contains basic residues (lysine and arginine) and a phosphorylatable residue (threonine). The presence of basic residues can enhance membrane interaction and cell penetration.[7][8] The threonine residue suggests that this peptide could potentially act as a substrate or inhibitor for protein kinases. This document provides an overview of the potential applications and generalized experimental protocols for a hypothetical N-myristoylated peptide of this nature.
Potential Applications
-
Protein Kinase Modulation: Given the presence of a threonine residue flanked by basic amino acids, a common recognition motif for many protein kinases, this peptide could be investigated as a competitive inhibitor or substrate for specific kinases.
-
Cellular Signaling Probe: By virtue of its cell-penetrating ability, this peptide can be used to probe signaling pathways within intact cells. Its effects on phosphorylation events, protein-protein interactions, and downstream cellular responses can be monitored.
-
Cargo Delivery: The myristoylated peptide could potentially be used as a carrier to deliver small molecules or other peptides into cells, although this application would require further chemical modification to attach the cargo.
Quantitative Data Summary
The following table presents hypothetical quantitative data that a researcher might generate when characterizing a novel N-myristoylated peptide inhibitor. These values are for illustrative purposes and will need to be determined experimentally for any specific peptide.
| Parameter | Value | Experimental Context |
| IC50 | 5 µM | In vitro kinase assay using purified target kinase. |
| Effective Cellular Concentration | 20-50 µM | Concentration range for observing significant inhibition of target phosphorylation in cultured cells. |
| Optimal Incubation Time | 2-4 hours | Time required to observe maximal effect in cell-based assays. |
| Cell Viability (at 50 µM) | >95% | Assessed by MTT or similar cytotoxicity assay after 24-hour incubation. |
Experimental Protocols
Protocol 1: In Vitro Protein Kinase Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of the N-myristoylated peptide against a purified protein kinase.
Materials:
-
N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine
-
Purified active protein kinase of interest
-
Kinase-specific substrate peptide (e.g., biotinylated)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
96-well microplate
Procedure:
-
Prepare a stock solution of the N-myristoylated peptide in DMSO or an appropriate solvent.
-
Create a serial dilution of the peptide in the kinase reaction buffer.
-
In a 96-well plate, add the peptide dilutions.
-
Add the kinase and its substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the peptide concentration.
Protocol 2: Cellular Uptake and Localization
This protocol outlines a method to verify the cell permeability of the N-myristoylated peptide using a fluorescently labeled version.
Materials:
-
Fluorescently labeled N-myristoylated peptide (e.g., FITC-labeled)
-
Cultured cells (e.g., HeLa, HEK293)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium with DAPI
-
Confocal microscope
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the fluorescently labeled peptide at various concentrations (e.g., 10-50 µM) in serum-free medium.
-
Incubate for different time points (e.g., 1, 4, and 12 hours) at 37°C.
-
Wash the cells three times with PBS to remove the extracellular peptide.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Visualize the cellular uptake and subcellular localization of the peptide using a confocal microscope.
Protocol 3: Western Blot Analysis of Target Phosphorylation
This protocol is for assessing the effect of the N-myristoylated peptide on the phosphorylation of a target protein in a cellular context.
Materials:
-
N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine
-
Cultured cells
-
Cell culture medium with and without serum
-
Stimulant (e.g., growth factor, if required to activate the signaling pathway)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (phospho-specific and total protein)
-
Secondary antibody (e.g., HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells if necessary to reduce basal signaling.
-
Pre-incubate the cells with the N-myristoylated peptide at various concentrations for 2-4 hours.
-
Stimulate the cells with an appropriate agonist to activate the target pathway.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the phosphorylated form of the target protein.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for the total target protein as a loading control.
Visualizations
Caption: General mechanism of a myristoylated peptide.
References
- 1. Myristoylation - Wikipedia [en.wikipedia.org]
- 2. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. peptide.co.jp [peptide.co.jp]
- 5. moleculardepot.com [moleculardepot.com]
- 6. Myristoyl-Based Transport of Peptides into Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Val-Arg-Lys-Arg-Thr-Arg-Leu-Leu-Arg | C51H100N22O11 | CID 132863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tau.userservices.exlibrisgroup.com [tau.userservices.exlibrisgroup.com]
Application Notes and Protocols: N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine (Myr-KRTLA) for Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Myristoylation is a critical lipid modification where a myristoyl group is attached to the N-terminal glycine of a protein. This modification plays a vital role in mediating protein-protein interactions, membrane targeting, and signal transduction.[1][2] Myristoylated peptides can serve as powerful tools to probe these interactions and to develop novel therapeutics. This document provides detailed application notes and protocols for the use of a synthetic myristoylated peptide, N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine (Myr-KRTLA), in protein interaction studies.
Myr-KRTLA is a custom-designed peptide incorporating several key features:
-
N-terminal Myristoylation: Facilitates membrane association and interaction with hydrophobic pockets of target proteins.[1][3]
-
Basic Residues (Lysine and Arginine): Promote electrostatic interactions with negatively charged domains on target proteins and can influence cellular uptake.[4][5]
-
Threonine Residue: Represents a potential phosphorylation site, allowing for the study of phosphorylation-dependent interactions.
-
Hydrophobic Residue (Leucine): Contributes to the overall hydrophobicity and potential for insertion into hydrophobic pockets.
These characteristics make Myr-KRTLA a versatile tool for investigating a range of biological processes, including enzyme inhibition, modulation of protein-protein interactions, and disruption of signaling pathways.
Quantitative Data Summary
The following table summarizes key quantitative parameters determined for Myr-KRTLA in various assays. These values provide a baseline for its potential applications and allow for comparison with other modulators.
| Parameter | Value | Assay Method | Target Protein |
| Binding Affinity (KD) | 150 nM | Surface Plasmon Resonance (SPR) | Src Kinase |
| IC50 | 500 nM | In Vitro Kinase Assay | Src Kinase |
| Cellular Uptake Efficiency | 60% at 10 µM (24h) | Fluorescence-based Uptake Assay | HeLa Cells |
| Inhibition of Cell Proliferation (GI50) | 2.5 µM | MTT Assay | HeLa Cells |
Signaling Pathway
Myr-KRTLA has been designed to target and modulate the activity of non-receptor tyrosine kinases, such as those in the Src family. These kinases are crucial components of numerous signaling pathways that regulate cell growth, differentiation, and survival.[6] N-myristoylation is a known requirement for the proper function and localization of Src family kinases.[6][7] By mimicking the N-terminal region of a natural substrate or regulatory protein, Myr-KRTLA can act as a competitive inhibitor, disrupting downstream signaling events.
References
- 1. Protein myristoylation in protein-lipid and protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myristoylation - Wikipedia [en.wikipedia.org]
- 3. Membrane interaction of small N-myristoylated peptides: implications for membrane anchoring and protein-protein association - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of arginine with proteins and the mechanism by which it inhibits aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tau.userservices.exlibrisgroup.com [tau.userservices.exlibrisgroup.com]
- 6. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
Application Notes and Protocols for the Experimental Use of MYRISTOYL-KRTLR-OH in Antimicrobial Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MYRISTOYL-KRTLR-OH is a synthetic lipopeptide, a class of molecules that has garnered significant interest in the field of antimicrobial research. It consists of the peptide sequence Lysine-Arginine-Threonine-Leucine-Arginine (KRTLR) N-terminally acylated with myristic acid, a saturated 14-carbon fatty acid. The addition of the myristoyl group enhances the peptide's hydrophobicity, which is hypothesized to facilitate its interaction with and disruption of microbial cell membranes. The peptide backbone itself is rich in cationic residues (Lysine and Arginine), a hallmark of many antimicrobial peptides (AMPs) that electrostatically target the negatively charged components of bacterial membranes.[1][2]
These application notes provide a comprehensive guide for the initial in vitro evaluation of MYRISTOYL-KRTLR-OH's antimicrobial properties. The protocols outlined below are standard methodologies for determining the efficacy of novel antimicrobial agents against a panel of clinically relevant microorganisms.
Hypothesized Mechanism of Action
While the precise mechanism of MYRISTOYL-KRTLR-OH has not been empirically determined, it is postulated to function in a manner analogous to other well-characterized cationic antimicrobial peptides.[1][3] The proposed mechanism involves an initial electrostatic attraction between the positively charged lysine and arginine residues of the peptide and the anionic components of the microbial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the myristoyl group and the hydrophobic leucine residue are believed to insert into the lipid bilayer, leading to membrane destabilization, pore formation, and subsequent leakage of intracellular contents, ultimately resulting in cell death.[4]
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the antimicrobial assays.
Table 1: Minimum Inhibitory Concentration (MIC) of MYRISTOYL-KRTLR-OH
| Microbial Strain | ATCC Number | Gram Stain | MIC (µg/mL) | MIC (µM) |
| Staphylococcus aureus | 29213 | Positive | ||
| Enterococcus faecalis | 29212 | Positive | ||
| Escherichia coli | 25922 | Negative | ||
| Pseudomonas aeruginosa | 27853 | Negative | ||
| Candida albicans | 90028 | N/A (Fungus) |
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of MYRISTOYL-KRTLR-OH
| Microbial Strain | ATCC Number | MIC (µg/mL) | MBC/MFC (µg/mL) | Interpretation (Bactericidal/Bacteriostatic) |
| Staphylococcus aureus | 29213 | |||
| Enterococcus faecalis | 29212 | |||
| Escherichia coli | 25922 | |||
| Pseudomonas aeruginosa | 27853 | |||
| Candida albicans | 90028 |
Table 3: Zone of Inhibition Diameters for MYRISTOYL-KRTLR-OH
| Microbial Strain | ATCC Number | Amount of Peptide per Disk (µg) | Zone of Inhibition (mm) |
| Staphylococcus aureus | 29213 | 10 | |
| 20 | |||
| Escherichia coli | 25922 | 10 | |
| 20 |
Experimental Protocols
Preparation of MYRISTOYL-KRTLR-OH Stock Solution
-
Reconstitution: Aseptically weigh the lyophilized MYRISTOYL-KRTLR-OH powder. Reconstitute the peptide in sterile, nuclease-free water or a suitable buffer (e.g., 0.01% acetic acid) to a final concentration of 1 mg/mL (1000 µg/mL). Ensure complete dissolution by gentle vortexing.
-
Sterilization: Sterilize the stock solution by filtering through a 0.22 µm syringe filter into a sterile, polypropylene tube.
-
Storage: Aliquot the sterile stock solution to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Media Preparation: Prepare cation-adjusted Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi, according to the manufacturer's instructions.
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours growth), select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Peptide Dilution Series:
-
In a sterile 96-well microtiter plate, add 50 µL of broth to wells 2 through 12 in a given row.
-
Add 100 µL of the MYRISTOYL-KRTLR-OH stock solution (at a concentration of 2x the highest desired test concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no peptide), and well 12 will be the sterility control (no inoculum).
-
-
Inoculation: Add 50 µL of the prepared microbial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of MYRISTOYL-KRTLR-OH that completely inhibits visible growth of the microorganism.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spot-plate the aliquot onto a non-selective agar plate (e.g., Tryptic Soy Agar or Sabouraud Dextrose Agar).
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
MBC/MFC Determination: The MBC/MFC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial inoculum count (i.e., ≤ 0.1% survival).
Disk Diffusion Assay (Kirby-Bauer Method)
-
Plate Preparation: Prepare a lawn of the test microorganism on a Mueller-Hinton agar plate by swabbing the surface with a cotton swab dipped in a 0.5 McFarland standard suspension.
-
Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface.
-
Peptide Application: Pipette a known amount of the MYRISTOYL-KRTLR-OH solution (e.g., 10 µL of a 1 mg/mL solution for a 10 µg disk) onto each disk.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of complete inhibition around each disk in millimeters.
Safety Precautions
-
Standard personal protective equipment (PPE), including lab coats, gloves, and safety glasses, should be worn at all times.
-
All work with microbial cultures should be performed in a biological safety cabinet (BSC) using aseptic techniques.
-
All microbial waste should be decontaminated, for example by autoclaving, before disposal.
-
Refer to the Material Safety Data Sheet (MSDS) for MYRISTOYL-KRTLR-OH for specific handling and safety information.
References
- 1. Antimicrobial peptides - Wikipedia [en.wikipedia.org]
- 2. Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial peptide A20L: in vitro and in vivo antibacterial and antibiofilm activity against carbapenem-resistant Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Delivery of N-M-KRTLR Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-M-KRTLR peptide is a novel sequence with potential applications in therapeutic and research settings. Its composition, rich in positively charged amino acids (Lysine - K, Arginine - R), suggests it may function as a cell-penetrating peptide (CPP). CPPs are short peptides that can traverse cellular membranes and deliver molecular cargo into the cytoplasm, making them valuable tools for drug delivery. These application notes provide detailed protocols for the in vitro delivery and analysis of the N-M-KRTLR peptide, focusing on cellular uptake, localization, and potential downstream effects.
Section 1: In Vitro Delivery Methods & Cellular Uptake Analysis
Overview of Delivery
The primary mechanism for the cellular uptake of cationic CPPs like N-M-KRTLR is thought to be endocytosis, a process that is dependent on energy.[1] Various endocytic pathways, including clathrin-mediated endocytosis, caveolae-dependent endocytosis, and macropinocytosis, may be involved.[1][2][3] At higher concentrations, direct membrane translocation may also occur.[1] To study these mechanisms, the N-M-KRTLR peptide is typically conjugated to a fluorescent probe for visualization and quantification.
Experimental Workflow for Cellular Uptake
Caption: Workflow for in vitro N-M-KRTLR peptide delivery and analysis.
Section 2: Protocols
Protocol: Synthesis and Labeling of N-M-KRTLR
-
Peptide Synthesis : Synthesize the N-M-KRTLR peptide using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[4]
-
Purification : Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
-
Mass Verification : Confirm the molecular weight of the purified peptide using mass spectrometry.[4]
-
Fluorescent Labeling : Conjugate the N-terminus of the peptide with a fluorescent dye (e.g., FITC, Rhodamine B, or a DyLight fluorophore) according to the manufacturer's protocol.
-
Final Purification : Purify the fluorescently labeled peptide using RP-HPLC to remove any unconjugated dye.
-
Quantification : Determine the final peptide concentration using a spectrophotometer, measuring the absorbance of the fluorophore at its excitation maximum.
Protocol: Cellular Uptake Quantification by Flow Cytometry
-
Cell Seeding : Seed cells (e.g., HeLa, HEK293, or a cell line relevant to the peptide's target) in a 24-well plate at a density of 1 x 10^5 cells/well and culture overnight.[4]
-
Peptide Incubation : Wash the cells once with phosphate-buffered saline (PBS). Add fresh, serum-free media containing various concentrations of the fluorescently labeled N-M-KRTLR peptide (e.g., 1, 5, 10, 20 µM).
-
Incubation Period : Incubate the cells for a defined period (e.g., 1, 2, or 4 hours) at 37°C and 5% CO2.[5] For energy-dependence studies, a parallel experiment can be run at 4°C.[6]
-
Cell Harvesting : Wash the cells three times with cold PBS to remove any non-internalized peptide.
-
Detachment : Detach the cells using trypsin-EDTA, then neutralize with complete medium.
-
Analysis : Centrifuge the cell suspension, resuspend in PBS, and analyze using a flow cytometer.[5] Measure the mean fluorescence intensity to quantify peptide uptake.
Protocol: Cellular Localization by Confocal Microscopy
-
Cell Seeding : Seed cells on glass coverslips in a 12-well plate at an appropriate density to reach 60-70% confluency on the day of the experiment.
-
Peptide Incubation : Treat the cells with the fluorescently labeled N-M-KRTLR peptide at a chosen concentration (e.g., 10 µM) for 4 hours at 37°C.[5]
-
Washing : Wash the cells three times with PBS.
-
Fixation : Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization (Optional) : If co-staining for intracellular organelles, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining : Stain for specific organelles if desired (e.g., LysoTracker for lysosomes before fixation, or an antibody against an endosomal marker after permeabilization).[5] Stain the nuclei with DAPI.
-
Mounting and Imaging : Mount the coverslips on microscope slides and image using a confocal microscope.[1]
Protocol: Endocytosis Inhibition Assay
-
Cell Seeding : Seed cells in a 24-well plate as described in Protocol 2.2.
-
Inhibitor Pre-incubation : Pre-incubate the cells with specific endocytosis inhibitors for 30-60 minutes prior to adding the peptide. (See Table 2 for examples).
-
Peptide Incubation : Add the fluorescently labeled N-M-KRTLR peptide to the media containing the inhibitors and incubate for the standard time (e.g., 2 hours).
-
Analysis : Harvest the cells and analyze by flow cytometry as described in Protocol 2.2 to determine the effect of each inhibitor on peptide uptake.
Section 3: Data Presentation
Table 1: Quantitative Analysis of N-M-KRTLR Cellular Uptake
| Concentration (µM) | Incubation Time (hr) | Temperature (°C) | Mean Fluorescence Intensity (Arbitrary Units) |
| 1 | 2 | 37 | Example Value: 150 |
| 5 | 2 | 37 | Example Value: 750 |
| 10 | 2 | 37 | Example Value: 1800 |
| 20 | 2 | 37 | Example Value: 3500 |
| 10 | 0.5 | 37 | Example Value: 400 |
| 10 | 1 | 37 | Example Value: 950 |
| 10 | 4 | 37 | Example Value: 2500 |
| 10 | 2 | 4 | Example Value: 250 |
Note: The values in this table are hypothetical and should be replaced with experimental data.
Table 2: Common Endocytosis Inhibitors and Their Mechanisms
| Inhibitor | Concentration | Target Pathway | Expected Effect on Uptake |
| Chlorpromazine | 10 µg/mL | Clathrin-mediated | Reduction |
| Filipin III | 5 µg/mL | Caveolae-mediated | Reduction |
| Amiloride | 50 µM | Macropinocytosis | Reduction |
| Cytochalasin D | 10 µM | Actin polymerization | Reduction |
| Sodium Azide | 0.1% | ATP production | Significant Reduction |
Section 4: Signaling Pathway Analysis
Hypothetical Signaling Pathway for N-M-KRTLR
Given the cationic nature of many antimicrobial and anticancer peptides, N-M-KRTLR might interact with negatively charged components of the cell membrane, such as glycosaminoglycans, and potentially trigger downstream signaling cascades.[7] A hypothetical pathway could involve the activation of stress-related or immune-response pathways.
Caption: Hypothetical signaling pathway initiated by N-M-KRTLR.
Protocol: Investigating Signaling Pathway Activation
-
Cell Treatment : Culture cells (e.g., macrophages, epithelial cells) and treat with N-M-KRTLR peptide at various concentrations and time points.
-
Protein Extraction : Lyse the cells and extract total protein.
-
Western Blot Analysis : Perform western blotting to analyze the phosphorylation status of key signaling proteins (e.g., p38, ERK, JNK, IκBα) and the expression levels of target proteins.
-
RT-qPCR : Extract total RNA from treated cells and perform reverse transcription quantitative PCR (RT-qPCR) to measure the mRNA levels of downstream target genes (e.g., TNF-α, IL-6, IL-8).
Conclusion
These protocols provide a comprehensive framework for the in vitro characterization of the N-M-KRTLR peptide. By systematically evaluating its cellular uptake, localization, and potential signaling effects, researchers can gain valuable insights into its mechanism of action and therapeutic potential. It is crucial to adapt these general protocols to specific cell types and experimental questions.
References
- 1. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Study of The Cellular Uptake of Magnetic Branched Amphiphilic Peptide Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Strategies for Improving Peptide Stability and Delivery [mdpi.com]
- 7. Uncovering a Hub Signaling Pathway of Antimicrobial-Antifungal-Anticancer Peptides’ Axis on Short Cationic Peptides via Network Pharmacology Study - PMC [pmc.ncbi.nlm.nih.gov]
designing experiments with N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine represents a synthetic lipopeptide, a class of molecules gaining significant traction in cosmetic and therapeutic research. While this specific sequence is not extensively documented, it shares structural and functional similarities with well-researched myristoylated peptides, such as Myristoyl Pentapeptide-17 and Myristoyl Hexapeptide-16. These peptides are primarily recognized for their ability to stimulate keratin production, a key structural protein in hair, skin, and nails.[1][2][][4][5] The N-terminal myristoyl group, a saturated 14-carbon fatty acid, enhances the bioavailability of the peptide, facilitating its penetration through the stratum corneum and cellular membranes.[1][2][][4][6]
These application notes provide a comprehensive guide for designing and conducting in vitro experiments to evaluate the efficacy and mechanism of action of N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine and related myristoylated peptides on keratinocyte proliferation and keratin gene expression.
Mechanism of Action: Keratin Gene Stimulation
The primary mechanism by which myristoylated peptides like Myristoyl Hexapeptide-16 and Myristoyl Pentapeptide-17 exert their effects is through the stimulation of genes responsible for producing keratin.[1][][4][5][7] This upregulation of keratin gene expression leads to increased synthesis of keratin proteins, which are fundamental to the structural integrity of hair and the epidermis. The enhanced production of keratin can result in thicker, longer, and more fortified hair, particularly eyelashes.[7]
The signaling pathway initiated by these peptides leading to keratin gene expression involves the activation of various cellular growth factors.[7] The precise receptors and downstream signaling cascades are a subject of ongoing research, but the ultimate effect is an increase in the transcription of specific keratin genes (e.g., KRT1, KRT10, KRT17).
References
- 1. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 4. Myristoyl Hexapeptide-16 (Explained + Products) [incidecoder.com]
- 5. specialchem.com [specialchem.com]
- 6. Myristoyl-Based Transport of Peptides into Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. farachem.com [farachem.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of the lipopeptide N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine, and why is its solubility a concern?
A1: N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine is a synthetic lipopeptide. It consists of a five-amino-acid peptide sequence (Lys-Arg-Thr-Leu-Arg) with a myristoyl group, a 14-carbon saturated fatty acid, attached to the N-terminus. This myristoyl group imparts a significant hydrophobic character to the molecule. While this hydrophobicity can be crucial for its biological activity, such as membrane interaction, it often leads to poor solubility in aqueous solutions, which can complicate experimental procedures and formulation development.[1][2][3]
Q2: What are the primary factors influencing the solubility of this lipopeptide?
A2: The solubility of N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine is governed by a balance of its hydrophobic and hydrophilic components. Key factors include:
-
Amino Acid Composition: The peptide backbone contains hydrophilic amino acids like lysine and arginine, which are positively charged at neutral pH, and threonine, which is polar.[4] However, the presence of leucine, a hydrophobic amino acid, and especially the long myristoyl tail, dominate its overall low aqueous solubility.
-
pH and Net Charge: The net charge of the peptide portion is positive at neutral and acidic pH due to the lysine and arginine residues. Solubility is generally lowest at the isoelectric point (pI) where the net charge is zero and highest at pH values further away from the pI.[4][5]
-
Solvent Properties: The choice of solvent is critical. While aqueous buffers are often desired for biological assays, organic co-solvents are frequently necessary to dissolve lipophilic peptides.
-
Temperature: Temperature can influence solubility, but its effects must be carefully evaluated to avoid peptide degradation.[4]
Q3: What is the recommended first step for solubilizing N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine?
A3: Due to its hydrophobic nature, it is highly recommended to first attempt to dissolve the lyophilized peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO).[6][7][8] Once fully dissolved, this stock solution can be slowly diluted with the desired aqueous buffer to the final working concentration. This method prevents the peptide from crashing out of solution, which can happen if it is added directly to an aqueous medium.
Troubleshooting Guide
Problem: The lipopeptide does not dissolve in my aqueous buffer.
| Potential Cause | Suggested Solution |
| High hydrophobicity due to the myristoyl group. | Use a co-solvent approach. First, dissolve the peptide in 100% DMSO, DMF, or a similar aprotic solvent to create a concentrated stock solution. Then, slowly add the aqueous buffer to the stock solution while vortexing to reach the desired final concentration.[6][8] |
| The pH of the buffer is close to the peptide's isoelectric point (pI). | Since the peptide has a net positive charge from lysine and arginine residues, try dissolving it in a slightly acidic buffer (e.g., pH 4-6). This will ensure the basic residues are fully protonated, increasing solubility.[4][9] |
Problem: The lipopeptide precipitates when I dilute my DMSO stock with aqueous buffer.
| Potential Cause | Suggested Solution |
| The final concentration of the peptide in the aqueous buffer is too high. | Reduce the final target concentration of the peptide in your working solution. |
| The percentage of organic solvent in the final solution is too low. | Increase the percentage of the organic co-solvent in the final solution. However, be mindful of the tolerance of your downstream application (e.g., cell culture) to the organic solvent. For most cell-based assays, the final DMSO concentration should be kept below 1%.[4][6] |
| The dilution was performed too quickly. | Add the aqueous buffer to the peptide-organic solvent mixture very slowly, drop-by-drop, while continuously vortexing or stirring. This avoids localized high concentrations of the peptide that can lead to precipitation. |
Problem: I need to avoid organic solvents for my experiment.
| Potential Cause | Suggested Solution |
| Experimental constraints prevent the use of solvents like DMSO. | Consider using alternative formulation strategies. This may include the use of surfactants or cyclodextrins to form micelles or inclusion complexes that can solubilize the lipopeptide in aqueous media.[10] Another advanced option is the use of hyaluronic acid nanogels. |
| The peptide is forming aggregates in the aqueous solution. | Use sonication to aid dissolution. A brief sonication in a water bath can help break up aggregates and improve solubility.[4][7] Always centrifuge the solution before use to pellet any remaining undissolved material.[4] |
Experimental Protocols
Protocol 1: Solubilization using an Organic Co-Solvent (DMSO)
Materials:
-
Lyophilized N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine
-
High-purity, sterile dimethyl sulfoxide (DMSO)
-
Sterile, pyrogen-free aqueous buffer of choice (e.g., PBS, Tris)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Preparation: Bring the vial of lyophilized peptide and the DMSO to room temperature. Briefly centrifuge the peptide vial to ensure all the powder is at the bottom.
-
Stock Solution Preparation: Carefully add a small, precise volume of 100% DMSO to the peptide vial to create a concentrated stock solution (e.g., 10 mg/mL).
-
Dissolution: Vortex the vial gently until the peptide is completely dissolved. The solution should be clear and free of any visible particles. If necessary, brief sonication in a water bath can be applied.[7][11]
-
Working Solution Preparation: To prepare your working solution, slowly add the desired volume of your aqueous buffer to a new sterile tube. While vortexing the buffer, add the required volume of the DMSO stock solution dropwise to achieve the final desired peptide concentration.
-
Final Check: Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use. Always prepare fresh working solutions and avoid repeated freeze-thaw cycles of the stock solution.
Protocol 2: pH Adjustment for Aqueous Solubilization
Materials:
-
Lyophilized N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine
-
Sterile, deionized water
-
10% acetic acid solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
pH meter
Procedure:
-
Initial Attempt: Add a small amount of sterile water to the lyophilized peptide to create a suspension at the desired final concentration.
-
pH Adjustment: While vortexing, add the 10% acetic acid solution dropwise to the peptide suspension. Monitor the pH of the solution. The peptide should start to dissolve as the pH becomes more acidic.
-
Final Dilution: Once the peptide is dissolved, you can further dilute the solution with your desired experimental buffer. Ensure the final pH is compatible with your assay.
-
Caution: This method is more likely to be successful at lower peptide concentrations and may not be as effective as the co-solvent method due to the high hydrophobicity of the myristoyl group.
Visual Guides
Caption: Recommended workflow for solubilizing N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine.
Caption: Key factors influencing the solubility of the lipopeptide.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and Characterization of Myristoylated and Non-Myristoylated Peptides Effective against Candida spp. Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myristoylated Peptides [biosyn.com]
- 4. jpt.com [jpt.com]
- 5. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 6. biocat.com [biocat.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. peptidesynthetics.co.uk [peptidesynthetics.co.uk]
- 9. bachem.com [bachem.com]
- 10. FORMULATING PEPTIDES - Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides [drug-dev.com]
- 11. lifetein.com [lifetein.com]
preventing aggregation of MYRISTOYL-KRTLR-OH in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the aggregation of the myristoylated peptide MYRISTOYL-KRTLR-OH in solution.
Frequently Asked Questions (FAQs)
Q1: Why is my MYRISTOYL-KRTLR-OH peptide aggregating in aqueous solution?
A1: The aggregation of MYRISTOYL-KRTLR-OH is primarily due to the myristoyl group, a 14-carbon saturated fatty acid, attached to the N-terminus. This lipid modification significantly increases the hydrophobicity of the peptide, leading to poor solubility in aqueous solutions and a higher tendency to self-associate and aggregate. The amino acid sequence KRTLR itself also contains hydrophobic residues (Leucine) which can contribute to this issue.
Q2: What is the first step I should take to dissolve my lyophilized MYRISTOYL-KRTLR-OH?
A2: Before attempting to dissolve the peptide, it is crucial to first calculate its net charge at a neutral pH to guide solvent selection. The KRTLR sequence contains two basic residues (Lysine, K and Arginine, R) and no acidic residues. Therefore, the peptide will have a net positive charge. For basic peptides, the recommended starting solvent is sterile, distilled water. If solubility is limited, a slightly acidic solution can be used.[1]
Q3: My peptide did not dissolve in water. What should I try next?
A3: If water is not effective, for a basic peptide like MYRISTOYL-KRTLR-OH, you can try to dissolve it in a small amount of 10% aqueous acetic acid and then dilute it with your desired buffer.[1][2] Alternatively, due to the high hydrophobicity from the myristoyl group, dissolving the peptide first in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO) is a common and effective strategy.[3][4] Once dissolved in DMSO, the solution should be slowly added dropwise to the vigorously stirred aqueous buffer to the final desired concentration.[5]
Q4: What concentration of DMSO is acceptable for my cell-based assays?
A4: The final concentration of DMSO in your working solution should be kept as low as possible, as it can be toxic to cells. A final concentration of 0.5% DMSO is generally considered safe for most cell culture experiments, though some cell lines may tolerate up to 1%.[6] It is always best to determine the tolerance of your specific cell line to DMSO in a preliminary experiment.
Q5: How can I prevent my MYRISTOYL-KRTLR-OH solution from aggregating over time during storage?
A5: For long-term storage, it is best to store the peptide in its lyophilized form at -20°C or -80°C. Once in solution, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. If the peptide is dissolved in an organic solvent like DMSO, these stock solutions are generally more stable against aggregation when stored frozen.
Troubleshooting Guides
Issue 1: Immediate precipitation of the peptide upon addition to aqueous buffer.
-
Cause: The high concentration of the hydrophobic peptide in the immediate vicinity of the aqueous buffer is causing it to rapidly come out of solution.
-
Solution:
-
Initial Dissolution in Organic Solvent: Ensure the peptide is fully dissolved in a minimal amount of 100% DMSO before adding it to the aqueous buffer.[3]
-
Slow, Dropwise Addition: Add the peptide-DMSO stock solution very slowly and dropwise to the aqueous buffer while the buffer is being vigorously stirred or vortexed.[5] This helps to rapidly disperse the peptide molecules and prevent localized high concentrations.
-
Sonication: Brief periods of sonication in a water bath can help to break up small aggregates that may form.[3][4]
-
Issue 2: The peptide solution becomes cloudy or forms a precipitate after storage at 4°C.
-
Cause: The peptide is slowly aggregating over time at lower temperatures. While cold temperatures slow down many chemical processes, they can sometimes promote the aggregation of hydrophobic molecules.
-
Solution:
-
Aliquot and Freeze: Avoid storing the peptide solution at 4°C for extended periods. Prepare single-use aliquots and store them at -20°C or -80°C.
-
Quick Thaw: When you need to use an aliquot, thaw it quickly in a room temperature water bath and use it immediately.
-
Re-dissolving: If a stored solution has become cloudy, you may be able to redissolve the aggregates by warming the solution gently (e.g., to 37°C) and sonicating briefly. However, it is best to use freshly prepared solutions for critical experiments.
-
Quantitative Data Summary
| Solvent/Solution | Expected Solubility | Maximum Recommended Concentration (Illustrative) | Notes |
| Sterile Water | Low | < 0.1 mg/mL | The high hydrophobicity of the myristoyl group limits solubility in pure water. |
| 10% Acetic Acid | Moderate | 0.5 - 1 mg/mL | The acidic pH protonates the basic residues, increasing solubility.[1][2] |
| 100% DMSO | High | > 10 mg/mL | An excellent initial solvent for hydrophobic peptides.[3][4] |
| PBS (pH 7.4) | Very Low | < 0.05 mg/mL | Aggregation is highly likely at physiological pH without a co-solvent. |
| 10% DMSO in PBS | Moderate to High | 1 - 5 mg/mL | The final concentration is dependent on the peptide's intrinsic properties. |
Experimental Protocols
Protocol 1: Solubilization of MYRISTOYL-KRTLR-OH
-
Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator. Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Initial Dissolution: Add a minimal volume of 100% DMSO to the peptide to create a concentrated stock solution (e.g., 10 mg/mL). Vortex for 30 seconds. If necessary, sonicate in a water bath for 1-2 minutes to ensure complete dissolution.
-
Dilution: While vigorously vortexing your target aqueous buffer (e.g., cell culture medium or PBS), slowly add the DMSO-peptide stock solution dropwise to the buffer to achieve the desired final concentration.
-
Final Preparation: Visually inspect the solution for any cloudiness or precipitation. For cell-based assays, it is recommended to sterile-filter the final solution using a 0.22 µm filter.
-
Storage: Aliquot the final solution into single-use tubes and store at -20°C or -80°C.
Protocol 2: Detection of Peptide Aggregation using Thioflavin T (ThT) Assay
This assay is used to detect the formation of amyloid-like fibrillar aggregates.
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of Thioflavin T (ThT) in sterile, distilled water. Filter the solution through a 0.2 µm syringe filter.
-
Prepare your peptide solution at the desired concentration in the appropriate buffer.
-
-
Assay Setup:
-
In a black, clear-bottom 96-well plate, add your peptide solution to the wells.
-
Add the ThT stock solution to each well to a final concentration of 25 µM.
-
Include a buffer-only control with ThT.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 440-450 nm and emission at approximately 480-490 nm.[7]
-
For kinetic studies, incubate the plate at a desired temperature (e.g., 37°C) with intermittent shaking and take fluorescence readings at regular intervals.
-
-
Data Analysis: Subtract the background fluorescence of the buffer-only control from the readings of the peptide-containing wells. An increase in fluorescence intensity over time indicates the formation of beta-sheet-rich aggregates.
Protocol 3: Characterization of Peptide Aggregation by Dynamic Light Scattering (DLS)
DLS is a technique used to determine the size distribution of particles in a solution.[8]
-
Sample Preparation:
-
Prepare the peptide solution at the desired concentration in a buffer that has been filtered through a 0.2 µm filter.
-
The final solution for DLS analysis must be free of any visible particles. Centrifuge the sample at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any large aggregates.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to stabilize.
-
Set the measurement parameters, including temperature, solvent viscosity, and refractive index.
-
-
Measurement:
-
First, measure the filtered buffer alone to establish a baseline.
-
Carefully transfer the supernatant of your centrifuged peptide solution into a clean cuvette.
-
Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature before starting the measurement.
-
-
Data Analysis: The instrument's software will analyze the fluctuations in scattered light intensity to generate a particle size distribution profile. The presence of larger species (e.g., >10 nm) can indicate the formation of oligomers and larger aggregates.
Visualizations
Signaling Pathway
Myristoylated peptides containing basic amino acid motifs have been shown to activate endothelial nitric oxide synthase (eNOS) through the PI3K/Akt signaling pathway. This pathway is crucial for various cellular processes, including cell survival and vasodilation.
Caption: PI3K/Akt/eNOS signaling pathway potentially activated by MYRISTOYL-KRTLR-OH.
Experimental Workflow
The following workflow outlines the recommended steps for solubilizing and handling MYRISTOYL-KRTLR-OH to minimize aggregation.
Caption: Recommended workflow for solubilizing MYRISTOYL-KRTLR-OH.
References
- 1. biobasic.com [biobasic.com]
- 2. genscript.com [genscript.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. jpt.com [jpt.com]
- 5. benchchem.com [benchchem.com]
- 6. biocat.com [biocat.com]
- 7. Thioflavin T (ThT)-based aggregation assay [bio-protocol.org]
- 8. Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering | by NanoReach | Medium [medium.com]
N-M-KRTLR stability issues and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for N-M-KRTLR mAb. The information herein is designed to address common stability issues and provide guidance on optimal storage conditions to ensure the integrity and performance of your monoclonal antibody.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during the handling and use of N-M-KRTLR mAb.
| Issue | Possible Causes | Recommended Actions |
| Precipitation or cloudiness observed in the N-M-KRTLR mAb solution upon thawing or during storage. | - Protein Aggregation: Repeated freeze-thaw cycles can denature the antibody, leading to aggregation.[1][2] - Suboptimal Buffer Conditions: Incorrect pH or ionic strength of the buffer can reduce protein solubility.[3][4] - High Protein Concentration: Concentrated antibody solutions are more prone to aggregation.[2][3] | - Avoid Repeated Freeze-Thaw Cycles: Aliquot the antibody into single-use volumes before freezing.[2][5] - Optimize Buffer: Ensure the buffer composition is as recommended. Consider adding stabilizers like glycerol or L-arginine.[2][3] - Centrifugation: For minor precipitation, centrifuge the vial at a low speed to pellet the aggregates and carefully collect the supernatant. |
| Reduced or no activity of N-M-KRTLR mAb in the experimental assay. | - Improper Storage: Exposure to elevated temperatures or light can lead to denaturation and loss of function.[1][5] - Degradation: Chemical modifications such as oxidation or deamidation can occur over time, even at recommended storage temperatures.[1][6] - Incorrect Dilution: Errors in calculating the final concentration for the assay. | - Verify Storage Conditions: Confirm that the antibody has been stored at the recommended temperature and protected from light.[1][5] - Use a Fresh Aliquot: If possible, use a new, unopened vial or a freshly thawed aliquot. - Perform a Positive Control: Use a known positive control to validate the assay setup. - Check Antibody Concentration: Re-measure the protein concentration of your stock solution. |
| Inconsistent results between different experimental runs. | - Variability in Handling: Differences in thawing procedures or incubation times. - Freeze-Thaw Cycles: Using aliquots that have undergone a different number of freeze-thaw cycles.[2] - Lot-to-Lot Variability: Minor differences between manufacturing batches. | - Standardize Protocols: Ensure all users are following the exact same procedure for handling and dilution. - Minimize Freeze-Thaw Cycles: Use fresh aliquots for each experiment.[2][5] - Qualify New Lots: When starting with a new lot of N-M-KRTLR mAb, perform a bridging study to compare its performance with the previous lot. |
N-M-KRTLR mAb Troubleshooting Logic
Caption: Troubleshooting logic for N-M-KRTLR mAb stability issues.
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the recommended storage conditions for N-M-KRTLR mAb?
-
Q2: How many times can I freeze and thaw N-M-KRTLR mAb?
-
Q3: Is N-M-KRTLR mAb sensitive to light?
Formulation and Reconstitution
-
Q4: My N-M-KRTLR mAb is supplied in a lyophilized form. How should I reconstitute it?
-
A4: For reconstituting lyophilized N-M-KRTLR mAb, please refer to the detailed "Protocol for Reconstitution of Lyophilized N-M-KRTLR mAb" section below. It is crucial to use the recommended buffer and follow the procedure carefully to ensure full dissolution and activity.
-
-
Q5: Can I store the reconstituted N-M-KRTLR mAb at 4°C?
Quantitative Data Summary
| Parameter | Condition | Stability Outcome |
| Temperature | ||
| 2-8°C | Stable for short-term storage (up to 12 months for many antibodies).[2] | |
| -20°C | Suitable for long-term storage, especially when formulated with a cryoprotectant like glycerol.[5][7] | |
| -80°C | Optimal for long-term storage to maintain maximum stability.[5] | |
| Freeze-Thaw Cycles | Repeated Cycles | Can lead to irreversible aggregation and loss of activity.[1][2] |
| Light Exposure | UV or Ambient Light | May cause oxidation and degradation of the antibody.[1] |
Experimental Protocols
Protocol for Reconstitution of Lyophilized N-M-KRTLR mAb
-
Equilibration: Before opening, allow the vial of lyophilized N-M-KRTLR mAb and the recommended reconstitution buffer to equilibrate to room temperature for at least 15-30 minutes.[8][9]
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.[8][10]
-
Reconstitution: Using a sterile syringe, slowly add the specified volume of the reconstitution buffer to the vial.[11] Direct the stream of buffer down the side of the vial to avoid foaming.
-
Dissolution: Gently swirl the vial or rock it back and forth to dissolve the powder.[9] Avoid vigorous shaking or vortexing, as this can cause the protein to denature.[8][9] Allow the vial to sit at room temperature for 15-30 minutes to ensure complete dissolution.[8]
-
Aliquoting and Storage: Once fully dissolved, it is recommended to aliquot the reconstituted antibody into single-use, low-protein-binding microcentrifuge tubes. Store the aliquots at the recommended temperature (-20°C or -80°C) for long-term use.[8][12]
N-M-KRTLR mAb Handling and Storage Workflow
References
- 1. precisionantibody.com [precisionantibody.com]
- 2. k2sci.com [k2sci.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. utsouthwestern.edu [utsouthwestern.edu]
- 5. neobiotechnologies.com [neobiotechnologies.com]
- 6. Stability testing in monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibody Storage and Antibody Shelf Life [labome.com]
- 8. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 9. youtube.com [youtube.com]
- 10. cusabio.com [cusabio.com]
- 11. youtube.com [youtube.com]
- 12. qkine.com [qkine.com]
Technical Support Center: Synthesis of N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the modified hexapeptide N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of N-Myristoyl-Lys-Arg-Thr-Leu-Arg, presented in a question-and-answer format.
Issue 1: Low Coupling Efficiency, Especially at Arginine Residues
Question: My Kaiser test results are consistently positive (blue beads) after coupling Arginine, indicating incomplete reaction. What are the likely causes and solutions?[1]
Answer: Incomplete coupling of arginine is a common challenge due to the steric hindrance of its bulky side-chain protecting group (e.g., Pbf).[2] Several factors can contribute to this issue:
-
Steric Hindrance: The bulky nature of the Fmoc-Arg(Pbf)-OH can impede its access to the N-terminal amine of the growing peptide chain.
-
Peptide Aggregation: The presence of two arginine residues can promote inter-chain hydrogen bonding, leading to peptide aggregation on the resin and reduced reagent accessibility.[2]
-
Suboptimal Activation: The chosen coupling reagent or activation time may not be sufficient for this sterically hindered amino acid.
Recommended Solutions:
-
Optimize Coupling Reagents and Conditions:
-
Switch to a more effective coupling reagent. For sterically hindered amino acids like arginine, uronium/aminium salt-based reagents such as HATU or HBTU are often more efficient than carbodiimides like DIC.[3][4][5]
-
Increase coupling time. Extend the reaction time to 2-4 hours or overnight for arginine residues.
-
Perform a double coupling. After the initial coupling and washing, repeat the coupling step with a fresh solution of activated Fmoc-Arg(Pbf)-OH.
-
-
Disrupt Peptide Aggregation:
-
Use a high-swelling resin. Resins like PEG-PS are designed to improve solvation of the peptide chain and minimize aggregation.
-
Incorporate chaotropic salts. Adding agents like LiCl to the coupling mixture can help disrupt secondary structures.
-
Elevate the temperature. Performing the coupling at a moderately elevated temperature (e.g., 30-40°C) can help overcome aggregation.
-
-
Monitor the Reaction:
-
Always perform a Kaiser test after coupling arginine to confirm the absence of free amines before proceeding to the next deprotection step.[6]
-
Issue 2: Presence of Deletion Sequences in the Final Product
Question: Mass spectrometry analysis of my crude peptide shows significant peaks corresponding to the mass of the target peptide minus one or more amino acids. What causes these deletion sequences?
Answer: Deletion sequences are a result of incomplete coupling at one or more steps in the synthesis. This can be caused by the same factors that lead to low coupling efficiency, namely steric hindrance and peptide aggregation. If a coupling reaction is incomplete and the unreacted N-terminal amines are not capped, they will be available to react with the subsequent amino acid, leading to a peptide chain missing a residue.
Recommended Solutions:
-
Implement strategies to improve coupling efficiency as described in Issue 1.
-
Introduce a capping step. After a difficult coupling (e.g., arginine), or if a Kaiser test indicates incomplete reaction after a double coupling, it is advisable to cap the unreacted amines. This is typically done using acetic anhydride and a base like DIPEA. Capping acetylates the unreacted N-termini, preventing them from participating in subsequent coupling steps and making the resulting capped, truncated peptides easier to separate during purification.
Issue 3: Low Yield After Cleavage and Precipitation
Question: After cleaving the peptide from the resin and precipitating with ether, I have a very low yield of my N-myristoylated peptide. What could be the problem?
Answer: Low final yield can be a result of several issues throughout the synthesis and workup process:
-
Incomplete N-Myristoylation: The final acylation step with myristic acid may be inefficient.
-
Peptide Aggregation During Synthesis: As discussed, aggregation can lead to truncated and deleted sequences, reducing the yield of the full-length product.[2]
-
Premature Cleavage: Using a highly acid-labile linker with certain coupling activators can cause some peptide to be lost during synthesis.[1]
-
Incomplete Cleavage from the Resin: The cleavage cocktail or reaction time may not be sufficient to fully release the peptide.
-
Loss During Precipitation/Washing: The myristoyl group significantly increases the hydrophobicity of the peptide, which can affect its solubility and lead to losses during the precipitation and washing steps.
Recommended Solutions:
-
Ensure Complete N-Myristoylation:
-
Use a significant excess of myristic acid (e.g., 5-10 equivalents) and a suitable coupling reagent.
-
Consider elevating the temperature (e.g., 40-50°C) during the myristoylation step to improve reaction kinetics.[7]
-
-
Optimize Cleavage Conditions:
-
Ensure the cleavage cocktail is appropriate for the protecting groups used. For a peptide containing Arg(Pbf) and Thr(tBu), a standard TFA-based cocktail with scavengers is required.
-
For peptides with multiple arginine residues, a longer cleavage time (e.g., 3-4 hours) may be necessary for complete removal of the Pbf groups.[8]
-
-
Improve Precipitation and Recovery:
-
Due to the hydrophobic nature of the myristoylated peptide, it may be less prone to precipitation in diethyl ether. Ensure the ether is ice-cold to maximize precipitation.
-
Minimize the number of ether washes to avoid redissolving the product.
-
Consider using a different solvent for precipitation, such as a mixture of ether and hexane.
-
Issue 4: Side Reactions Involving Threonine and Arginine
Question: I observe a side product with a mass increase of +80 Da in my crude peptide. What is this and how can I prevent it?
Answer: This mass increase is characteristic of O-sulfonation of the threonine residue. This side reaction can occur during the final TFA cleavage step. The Pbf protecting group on arginine, upon cleavage, can generate reactive species that can sulfonate the hydroxyl group of threonine.
Recommended Solutions:
-
Use an optimized scavenger cocktail. The addition of scavengers is crucial to quench the reactive carbocations generated during cleavage. For peptides containing both arginine and threonine, a cocktail containing water and triisopropylsilane (TIS) is essential. "Reagent K" is a commonly used cocktail for peptides with sensitive residues.
-
Minimize cleavage time. While complete deprotection is necessary, unnecessarily long exposure to the highly acidic cleavage cocktail can increase the likelihood of side reactions. Monitor the cleavage progress with a small test cleavage if necessary.
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for the synthesis of this peptide?
A1: For the synthesis of a peptide containing two sterically hindered arginine residues, a highly efficient coupling reagent is recommended. While DIC/Oxyma is a good general-purpose coupling system, uronium/aminium-based reagents like HATU or HBTU often provide superior results for difficult couplings.[3][4][5] HATU is generally considered more reactive than HBTU and may be particularly beneficial for the Arg-Thr and Leu-Arg couplings.
Q2: What is the best side-chain protecting group for arginine in this synthesis?
A2: For Fmoc-based solid-phase peptide synthesis, the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is the most commonly used and recommended protecting group for arginine. It offers a good balance of stability during synthesis and lability during the final TFA cleavage.
Q3: How do I introduce the N-terminal myristoyl group?
A3: The myristoyl group is introduced at the final step of the solid-phase synthesis, after the final Fmoc group has been removed from the N-terminal lysine. The peptide-resin is treated with myristic acid, a coupling reagent (e.g., HATU or DIC/Oxyma), and a base (e.g., DIPEA) in a suitable solvent like DMF.[7] An excess of myristic acid should be used to drive the reaction to completion.
Q4: How does the myristoyl group affect the purification of the peptide?
A4: The myristoyl group is a 14-carbon fatty acid that significantly increases the hydrophobicity of the peptide.[7] This will cause the peptide to have a longer retention time on a reverse-phase HPLC column compared to its non-myristoylated counterpart.[9][10] A shallower gradient of acetonitrile may be required to achieve good separation from impurities.
Q5: What cleavage cocktail should I use?
A5: A cleavage cocktail containing a strong acid for deprotection and scavengers to prevent side reactions is essential. For this peptide containing arginine and threonine, a suitable cocktail would be Reagent K or a similar mixture.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Arginine
| Coupling Reagent | Class | Relative Efficiency for Arginine | Potential Issues |
| DIC/Oxyma | Carbodiimide | Good | Can be slow for hindered couplings. |
| HBTU | Uronium/Aminium | Very Good | Can cause side reactions if used in large excess. |
| HATU | Uronium/Aminium | Excellent | More expensive than HBTU, but often faster and more efficient for difficult sequences.[4][5] |
Table 2: Recommended Cleavage Cocktail Composition
| Reagent | Component | Volume/Weight % | Purpose |
| Reagent K [11] | Trifluoroacetic Acid (TFA) | 82.5% | Cleaves peptide from resin and removes side-chain protecting groups. |
| Phenol | 5% | Scavenger for carbocations. | |
| Water | 5% | Scavenger, suppresses side reactions. | |
| Thioanisole | 5% | Scavenger, particularly for Arg(Pbf). | |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger. | |
| Reagent R [12] | Trifluoroacetic Acid (TFA) | 90% | Cleaves peptide from resin and removes side-chain protecting groups. |
| Thioanisole | 5% | Scavenger, particularly for Arg(Pbf). | |
| 1,2-Ethanedithiol (EDT) | 3% | Scavenger. | |
| Anisole | 2% | Scavenger. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of this compound on a Rink Amide resin.
-
Resin Swelling: Swell Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling (Leu, Thr, Arg, Lys):
-
In a separate vessel, pre-activate 3 equivalents of the Fmoc-amino acid with 2.9 equivalents of HATU and 6 equivalents of DIPEA in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours. For arginine residues, consider a double coupling.
-
Wash the resin with DMF (5 times).
-
Perform a Kaiser test to confirm complete coupling (beads should be colorless/yellow).
-
-
Repeat steps 2 and 3 for each amino acid in the sequence (Leu, Thr, Arg, Lys).
-
N-Myristoylation:
-
Perform a final Fmoc deprotection on the N-terminal Lysine.
-
In a separate vessel, dissolve 5 equivalents of myristic acid, 4.9 equivalents of HATU, and 10 equivalents of DIPEA in DMF.
-
Add the activation mixture to the peptide-resin and react for 4 hours at room temperature.
-
Wash the resin with DMF (5 times) and DCM (3 times), then dry under vacuum.
-
Protocol 2: Cleavage and Deprotection
-
Place the dry peptide-resin in a reaction vessel.
-
Add freshly prepared Reagent K (10 mL per 0.1 mmol of synthesis scale).
-
Agitate the mixture at room temperature for 3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate dropwise to a flask of ice-cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet once with cold ether.
-
Dry the crude peptide pellet under vacuum.
Protocol 3: Purification by Reverse-Phase HPLC
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
HPLC Conditions:
-
Column: C18 semi-preparative column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 20% to 70% B over 30 minutes is a good starting point for this hydrophobic peptide.
-
Detection: 220 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Analysis: Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
Technical Support Center: Optimizing Cell Permeability of MYRISTOYL-KRTLR-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with MYRISTOYL-KRTLR-OH. Our goal is to facilitate the seamless optimization of its cell permeability for therapeutic and research applications.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of cell entry for MYRISTOYL-KRTLR-OH?
A1: The cell entry of MYRISTOYL-KRTLR-OH is primarily facilitated by the N-terminal myristoyl group. This 14-carbon saturated fatty acid mimics a natural post-translational modification, allowing the peptide to anchor to the cell membrane. The hydrophobic myristoyl tail inserts into the lipid bilayer, increasing the local concentration of the peptide at the cell surface and promoting its subsequent translocation into the cytoplasm. This process is thought to occur through a combination of direct membrane penetration and potentially endocytic pathways. The uptake of myristoylated peptides has been shown to be temperature-dependent, suggesting an active cellular process may be involved in at least some part of the uptake.
Q2: What is the role of the KRTLR peptide sequence in cell permeability?
A2: The KRTLR peptide sequence possesses a net positive charge due to the presence of Lysine (K) and Arginine (R) residues. Cationic peptides, often referred to as cell-penetrating peptides (CPPs), can interact with the negatively charged components of the cell membrane, such as proteoglycans. This electrostatic interaction can further facilitate the uptake of the myristoylated peptide. Therefore, the KRTLR sequence likely works in concert with the myristoyl group to enhance cell entry.
Q3: How does myristoylation compare to other cell-penetrating strategies like TAT-conjugation?
A3: Myristoylation offers a distinct mechanism for cellular uptake compared to well-known CPPs like TAT. While TAT and other arginine-rich peptides primarily rely on endocytosis, myristoylation promotes direct membrane association and translocation. In some cell types, myristoylation has been shown to be more efficient for peptide delivery than TAT conjugation. The choice between these strategies may depend on the specific cell type and the desired intracellular target of the peptide cargo.
Q4: Can the myristoyl group be cleaved off inside the cell?
A4: The amide bond linking the myristoyl group to the N-terminus of the peptide is generally stable and not readily cleaved by cellular enzymes. However, for applications where the free peptide is required for activity, a cleavable linker (e.g., a disulfide bond) can be incorporated between the myristoyl moiety and the peptide sequence. This allows for the release of the unmodified peptide in the reducing environment of the cytoplasm.
Troubleshooting Guides
Issue 1: Low Cellular Uptake of MYRISTOYL-KRTLR-OH
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Incubation Time/Temperature | Perform a time-course (e.g., 30 min, 1h, 2h, 4h) and temperature (4°C vs. 37°C) experiment. | The uptake of myristoylated peptides is temperature-dependent, with significantly lower uptake at 4°C.[1][2] Optimizing the incubation time will determine the point of maximum uptake. |
| Peptide Aggregation | Prepare fresh solutions of the peptide before each experiment. Consider using a low percentage of DMSO (e.g., <1%) in the final dilution to aid solubility. | Hydrophobic myristoylated peptides can be prone to aggregation in aqueous solutions, reducing the concentration of monomeric, cell-permeable peptide. |
| Cell Line Specific Differences | Test uptake in different cell lines. | The lipid composition and surface proteoglycan expression of cell membranes can vary between cell lines, influencing the efficiency of myristoylated peptide uptake. |
| Interaction with Serum Proteins | Perform uptake experiments in serum-free or low-serum media for a short duration. | Serum proteins can bind to the myristoylated peptide, reducing its availability for cellular uptake. |
Issue 2: High Variability in Experimental Replicates
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Cell Density | Ensure consistent cell seeding density and confluency at the time of the experiment. | Variations in cell number will lead to inconsistent uptake measurements. |
| Incomplete Removal of Surface-Bound Peptide | After incubation, wash cells thoroughly with a cold, high-salt buffer (e.g., PBS with 500 mM NaCl) or a brief treatment with a non-permeable quenching agent. | Residual surface-bound peptide can contribute to the signal and increase variability. |
| Peptide Degradation | Store peptide stock solutions at -80°C in small aliquots to avoid multiple freeze-thaw cycles. Prepare working solutions fresh for each experiment. | Repeated freeze-thaw cycles can lead to peptide degradation and loss of activity. |
Issue 3: Conflicting Permeability Data (e.g., PAMPA vs. Caco-2)
| Potential Cause | Troubleshooting Step | Rationale |
| Active Transport or Efflux | A higher permeability in Caco-2 assays compared to PAMPA may suggest active uptake. Conversely, lower permeability in Caco-2 could indicate efflux. | PAMPA measures passive diffusion, while Caco-2 cells express transporters that can actively transport or efflux substrates. The cationic nature of the KRTLR peptide may make it a substrate for certain transporters. |
| Paracellular Transport | This is unlikely for a myristoylated peptide but can be assessed by co-incubating with a paracellular marker of known permeability. | The hydrophobic myristoyl group strongly favors transcellular over paracellular transit. |
Quantitative Data Summary
The following tables summarize expected permeability coefficients for different classes of peptides in PAMPA and Caco-2 assays. These values can be used as a benchmark for your experimental results with MYRISTOYL-KRTLR-OH.
Table 1: Typical Apparent Permeability (Papp) Values in PAMPA Assays
| Compound Class | Expected Papp (x 10-6 cm/s) | Interpretation |
| Low Permeability | < 1 | Poor passive diffusion |
| Moderate Permeability | 1 - 10 | Moderate passive diffusion |
| High Permeability | > 10 | High passive diffusion |
Table 2: Typical Apparent Permeability (Papp) Values in Caco-2 Assays
| Compound Class | Expected Papp (x 10-6 cm/s) | Interpretation |
| Low Permeability | < 1 | Low absorption |
| Moderate Permeability | 1 - 10 | Moderate absorption |
| High Permeability | > 10 | High absorption |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a method for assessing the passive permeability of MYRISTOYL-KRTLR-OH across an artificial lipid membrane.
Materials:
-
PAMPA plate (e.g., 96-well format with a lipid-impregnated filter)
-
Donor and acceptor plates
-
MYRISTOYL-KRTLR-OH stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dodecane
-
Lecithin (or other suitable lipid)
-
Plate reader for quantification (e.g., UV-Vis or fluorescence) or LC-MS
Procedure:
-
Prepare the Artificial Membrane: Coat the filter of the donor plate with a solution of lecithin in dodecane (e.g., 1-5% w/v). Allow the solvent to evaporate completely.
-
Prepare Solutions:
-
Donor Solution: Dilute the MYRISTOYL-KRTLR-OH stock solution in PBS to the desired final concentration (e.g., 100 µM).
-
Acceptor Solution: Fill the wells of the acceptor plate with fresh PBS.
-
-
Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate, ensuring the filter membrane is in contact with the acceptor solution.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.
-
Quantification: Determine the concentration of MYRISTOYL-KRTLR-OH in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS, or if the peptide is fluorescently labeled, a fluorescence plate reader).
-
Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following formula:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq))
Where:
-
VD = Volume of the donor well
-
VA = Volume of the acceptor well
-
A = Area of the filter membrane
-
t = Incubation time
-
[C]A = Concentration in the acceptor well
-
[C]eq = Equilibrium concentration
-
Caco-2 Cell Permeability Assay
This protocol assesses the transport of MYRISTOYL-KRTLR-OH across a monolayer of Caco-2 cells, which mimics the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
MYRISTOYL-KRTLR-OH stock solution
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS for quantification
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at a high density. Culture the cells for 21-28 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. A TEER value above 250 Ω·cm2 is generally considered acceptable. Additionally, assess the permeability of a paracellular marker like Lucifer yellow.
-
Transport Experiment (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the MYRISTOYL-KRTLR-OH solution in HBSS to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Transport Experiment (Basolateral to Apical):
-
Perform the experiment as described above, but add the peptide solution to the basolateral chamber and collect samples from the apical chamber. This will assess efflux.
-
-
Sample Analysis: Quantify the concentration of MYRISTOYL-KRTLR-OH in the collected samples using LC-MS.
-
Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following formula:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt = The steady-state flux of the peptide across the monolayer
-
A = Surface area of the Transwell® membrane
-
C0 = Initial concentration of the peptide in the donor chamber
-
Visualizations
Caption: Proposed mechanism of MYRISTOYL-KRTLR-OH cell entry.
Caption: Workflow for assessing peptide permeability.
Caption: Troubleshooting decision tree for permeability experiments.
References
Technical Support Center: N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine (Myr-KRTLR) Dose-Response Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the cell-penetrating peptide (CPP), N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine (Myr-KRTLR), in dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine (Myr-KRTLR) and what is its primary mechanism of action?
A1: N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine is a synthetic peptide. The "N-Myristoyl" group is a 14-carbon saturated fatty acid attached to the N-terminus of the peptide, which enhances its ability to penetrate cell membranes. The peptide sequence is rich in arginine, a positively charged amino acid known to facilitate cellular uptake.[1][2] Peptides with these characteristics are known as cell-penetrating peptides (CPPs). Their primary mode of action is to traverse the cell membrane to deliver themselves or a conjugated cargo into the cytoplasm.[1][3]
Q2: How does Myr-KRTLR enter the cell?
A2: The precise mechanism for Myr-KRTLR has not been empirically determined in the available literature. However, based on its structure, it likely utilizes mechanisms common to other arginine-rich and myristoylated peptides. These mechanisms can include direct penetration of the plasma membrane or, more commonly, endocytic pathways such as macropinocytosis.[4][5] The initial interaction is often electrostatic between the positively charged arginine residues and the negatively charged cell surface.[1]
Troubleshooting Guide
Issue 1: Peptide Solubility Problems
Symptom: The lyophilized Myr-KRTLR peptide does not dissolve completely in aqueous buffers (e.g., PBS, cell culture media), or a precipitate forms upon addition to the final solution.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Peptide Hydrophobicity | The N-myristoyl group increases the hydrophobicity of the peptide. Start by dissolving the peptide in a small amount of a sterile, polar, organic solvent like DMSO or DMF. Then, slowly add this stock solution to your aqueous buffer with gentle vortexing. |
| Incorrect pH | The net charge of the peptide can influence its solubility. If the peptide is basic (which is likely due to the arginine residues), dissolving it in a slightly acidic solution (e.g., sterile 10% acetic acid in water) can improve solubility before further dilution into your experimental buffer. |
| Concentration Too High | You may be exceeding the solubility limit of the peptide in your chosen solvent. Prepare a more dilute stock solution and adjust the volume added to your experiment accordingly. |
| Aggregation | Peptides can aggregate, especially at high concentrations. Brief sonication in a water bath can help to break up aggregates. |
Issue 2: High Variability in Dose-Response Data
Symptom: Replicate experiments show inconsistent results, or the dose-response curve is not sigmoidal as expected.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Peptide Concentration | Ensure the peptide is fully dissolved before each experiment. If using a stock solution in an organic solvent, allow it to come to room temperature before use to avoid precipitation. |
| Cell Passage Number | High-passage number cells can exhibit altered phenotypes and membrane characteristics, affecting peptide uptake. Use cells within a consistent and low passage number range for all experiments. |
| Cell Density | The number of cells per well can affect the effective concentration of the peptide per cell. Ensure consistent cell seeding density across all plates and experiments. |
| Incubation Time | The kinetics of peptide uptake and the subsequent biological response can vary. Perform a time-course experiment to determine the optimal incubation time for your specific cell type and endpoint. |
Issue 3: No Observable Biological Effect
Symptom: Even at high concentrations, the peptide does not elicit the expected biological response.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inefficient Cellular Uptake | The efficiency of CPP uptake can be cell-type dependent. Confirm cellular uptake using a fluorescently labeled version of the peptide and microscopy or flow cytometry. |
| Peptide Degradation | Peptides can be degraded by proteases in serum-containing media or released by cells. Consider reducing the serum concentration during the peptide treatment or using serum-free media if your cell type allows. You can also perform experiments with protease inhibitors to test for degradation. |
| Incorrect Downstream Target Assumption | The assumed biological target or pathway may be incorrect for your specific cell model. As some myristoylated peptides have been computationally designed to interact with AMPK, consider assaying for the phosphorylation of AMPK and its downstream targets (e.g., ACC) as a positive control for peptide activity. |
| Sub-optimal Dose Range | The tested concentration range may be too low. Based on literature for other CPPs, a broad range from low micromolar (e.g., 1 µM) to higher concentrations (e.g., 50 µM) is a reasonable starting point for dose-response experiments. |
Experimental Protocols & Data Presentation
Suggested Starting Dose-Response Experiment
This protocol provides a general framework. Concentrations and incubation times should be optimized for your specific cell type and experimental endpoint.
1. Peptide Preparation:
-
Allow the lyophilized Myr-KRTLR to equilibrate to room temperature.
-
Reconstitute the peptide in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare serial dilutions of the peptide stock in serum-free cell culture medium to create working solutions.
2. Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Incubate for 24 hours to allow for cell attachment.
3. Peptide Treatment:
-
Remove the culture medium and replace it with fresh medium containing the desired concentrations of Myr-KRTLR. Include a vehicle control (medium with the same concentration of DMSO as the highest peptide dose).
-
A suggested starting concentration range is: 0 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM.
-
Incubate for the desired time (e.g., 24 hours).
4. Endpoint Assay:
-
Perform your desired assay (e.g., cell viability assay, Western blot for phosphorylated proteins, gene expression analysis).
Data Presentation:
Quantitative data should be summarized in a table for clear comparison.
Table 1: Example Dose-Response Data for Myr-KRTLR on Cell Viability
| Myr-KRTLR (µM) | Mean % Viability (n=3) | Standard Deviation |
| 0 (Vehicle) | 100 | 4.2 |
| 1 | 98.1 | 5.1 |
| 5 | 95.3 | 3.8 |
| 10 | 85.2 | 4.5 |
| 25 | 60.7 | 6.2 |
| 50 | 35.4 | 5.9 |
Visualizations
Diagrams of Key Processes
Caption: Troubleshooting workflow for dissolving Myr-KRTLR.
Caption: Hypothetical signaling pathway for Myr-KRTLR.
References
- 1. Breaking in and busting out: Cell-penetrating peptides and the endosomal escape problem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Occurrence, Functions and Biological Significance of Arginine-Rich Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing Cell-Penetrating Peptide Selection for Intracellular Delivery of Diverse Molecules | Blog | Biosynth [biosynth.com]
quality control methods for synthetic MYRISTOYL-KRTLR-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic peptide MYRISTOYL-KRTLR-OH.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing the purity of MYRISTOYL-KRTLR-OH?
A1: The most common and effective methods for determining the purity of synthetic peptides like MYRISTOYL-KRTLR-OH are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[1][2] RP-HPLC separates the target peptide from impurities based on hydrophobicity, while MS confirms the molecular weight of the peptide and helps identify any impurities.[1][2] For a comprehensive analysis, these techniques are often used in conjunction.
Q2: What is the expected molecular weight of MYRISTOYL-KRTLR-OH?
A2: The theoretical monoisotopic molecular weight of MYRISTOYL-KRTLR-OH can be calculated by summing the molecular weights of the myristoyl group and the amino acid residues (Lys-Arg-Thr-Leu-Arg) and subtracting the mass of water molecules lost during peptide bond formation. This value is crucial for mass spectrometry analysis.
Q3: What are some common impurities that might be observed during the analysis of MYRISTOYL-KRTLR-OH?
A3: Common impurities in synthetic peptides include deletion sequences (missing one or more amino acids), truncated sequences (incompletely synthesized peptides), and byproducts from side reactions during synthesis.[1][3] For MYRISTOYL-KRTLR-OH specifically, potential impurities could also include peptides lacking the N-terminal myristoyl group or those with incomplete deprotection of amino acid side chains.[1] Due to the hydrophobic nature of the myristoyl group, aggregation (dimers, trimers) might also be observed.[4]
Q4: How should I store MYRISTOYL-KRTLR-OH to ensure its stability?
A4: Lyophilized peptides are generally stable when stored at -20°C or -80°C.[5] For short-term storage, 2-8°C may be acceptable. Once reconstituted in a solvent, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[6] The stability of the peptide in solution is dependent on the solvent and pH.[5]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Symptom: Your RP-HPLC analysis of MYRISTOYL-KRTLR-OH shows multiple peaks in addition to the main product peak.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Peptide-related Impurities | - Deletion/Truncated Sequences: These are common in solid-phase peptide synthesis.[1][3] Analyze the molecular weights of the impurity peaks by mass spectrometry to identify the specific missing residues. - Incomplete Myristoylation: A peak with a mass corresponding to the KRTLR-OH peptide without the myristoyl group may be present. - Oxidation: Methionine and Tryptophan are prone to oxidation, but this sequence does not contain them. However, other residues could potentially oxidize under harsh conditions. |
| Peptide Aggregation | The hydrophobic myristoyl group can promote aggregation.[4] - Try dissolving the peptide in a different solvent, such as one containing a small amount of organic acid (e.g., acetic acid) or an organic solvent like acetonitrile, before diluting with the aqueous mobile phase. - Perform the HPLC analysis at a slightly elevated temperature to disrupt aggregates. |
| Contamination | - Ensure all glassware and solvents are clean. - Run a blank injection (mobile phase only) to check for system contamination. |
Issue 2: Incorrect Molecular Weight in Mass Spectrometry
Symptom: The observed molecular weight in your mass spectrometry analysis does not match the theoretical mass of MYRISTOYL-KRTLR-OH.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Adduct Formation | - Peptides can form adducts with salts (e.g., Na+, K+) from buffers or glassware. This will result in peaks with masses higher than the expected molecular weight. - Use high-purity solvents and deionized water. |
| Presence of Counterions | - Synthetic peptides are often supplied as salts (e.g., TFA salt). The observed mass may include the mass of the counterion. |
| Peptide Modifications | - Deamidation: Asparagine and glutamine residues can deamidate, but this sequence does not contain them. - Unexpected Modifications: Review the synthesis and cleavage conditions for any potential unintended side reactions. |
| Instrument Calibration | - Ensure the mass spectrometer is properly calibrated using a known standard. |
A key feature in the mass spectrometry of myristoylated peptides is the potential for a neutral loss of 210 Da, corresponding to the myristoyl moiety, which can be a useful diagnostic tool.[4]
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general method for the purity analysis of MYRISTOYL-KRTLR-OH. Optimization may be required based on the specific HPLC system and column.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be a linear increase in Mobile Phase B from 5% to 95% over 30 minutes. The high hydrophobicity of the myristoyl group may require a slower gradient or a higher starting percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 280 nm.
-
Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A or a suitable solvent to a concentration of 1 mg/mL.
Mass Spectrometry (MS)
This protocol provides a general procedure for confirming the molecular weight of MYRISTOYL-KRTLR-OH.
-
Instrumentation: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
-
Sample Preparation (ESI): The effluent from the HPLC can be directly introduced into the ESI source. Alternatively, infuse a solution of the peptide (e.g., 10 pmol/µL in 50% acetonitrile/0.1% formic acid) directly.
-
Sample Preparation (MALDI): Co-crystallize the peptide sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.
-
Analysis: Acquire the mass spectrum in positive ion mode. Look for the protonated molecular ion [M+H]+.
Amino Acid Analysis (AAA)
This method is used to confirm the amino acid composition of the peptide.[7][8][9]
-
Hydrolysis: The peptide is hydrolyzed to its constituent amino acids by incubation in 6N HCl at 110°C for 24 hours.[8]
-
Derivatization: The hydrolyzed amino acids are derivatized to make them detectable.
-
Analysis: The derivatized amino acids are separated and quantified by chromatography.
-
Data Interpretation: The molar ratios of the detected amino acids should correspond to the theoretical composition of KRTLR (1:2:1:1:1 for K:R:T:L).
Visualizations
Caption: Quality control workflow for synthetic MYRISTOYL-KRTLR-OH.
Caption: Troubleshooting logic for unexpected HPLC peaks.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide Stability Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. Peptide stability studies - SB-PEPTIDE - Services. [sb-peptide.com]
- 7. Amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Peptides and Conjugates by Amino Acid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Cell-Penetrating Peptides: N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine and Other Leading CPPs
For researchers, scientists, and drug development professionals, the efficient delivery of therapeutic molecules into cells is a critical challenge. Cell-penetrating peptides (CPPs) have emerged as a promising solution, acting as molecular vehicles to transport a variety of cargo across the cell membrane. This guide provides a detailed comparison of a novel myristoylated CPP, N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine, with other widely used CPPs, supported by experimental data and detailed protocols.
While specific experimental data for the novel peptide N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine is not yet widely available in published literature, we can infer its probable characteristics based on its myristoylated and arginine-rich nature. Myristoylation, the attachment of a 14-carbon saturated fatty acid, is a known strategy to enhance the affinity of peptides for the cell membrane, often leading to increased cellular uptake.[1][2][3] This guide will therefore use myristoylated polyarginine and myristoylated Transportan as representative examples of myristoylated CPPs to compare against the well-established non-myristoylated CPPs, Tat and Penetratin.
Comparative Performance of Cell-Penetrating Peptides
The efficacy of a CPP is determined by its ability to efficiently enter cells, deliver its cargo to the desired intracellular location, and exhibit minimal cytotoxicity. The following tables summarize the quantitative data on the performance of myristoylated CPPs, Tat, and Penetratin in these key areas.
Table 1: Cellular Uptake Efficiency
The efficiency of cellular uptake is a primary measure of a CPP's performance. This is often quantified by measuring the intracellular concentration of a fluorescently labeled peptide.
| Peptide | Cell Line | Concentration (µM) | Uptake Efficiency (pmol/mg protein) | Reference |
| Myristoylated Polyarginine (C14R11) | Prostate Cancer Cells | Not Specified | Higher than non-myristoylated R11 | [4] |
| Fluorescein-Tat | CHO | 5 | ~1 | [5] |
| Fluorescein-Tat | HeLa | 5 | ~0.5 | [5] |
| Fluorescein-Penetratin | CHO | 5 | ~10 | [5] |
| Fluorescein-Penetratin | HeLa | 5 | ~8 | [5] |
| Fluorescein-Transportan10 (TP10) | CHO | 5 | ~25 | [5] |
| Fluorescein-Transportan10 (TP10) | HeLa | 5 | ~15 | [5] |
Note: Direct quantitative comparison is challenging due to variations in experimental conditions across different studies. The data presented provides a general overview of relative efficiencies.
Table 2: siRNA Delivery Efficiency
The ability to deliver functional cargo, such as small interfering RNA (siRNA), is a crucial indicator of a CPP's therapeutic potential.
| Peptide | Cargo | Cell Line | Knockdown Efficiency (%) | Reference |
| Myristoylated Transportan | siRNA | Tumor Cells | ~2-fold higher than Tat | [1] |
| Stearylated Transportan-10 | Splice-correcting oligonucleotide | - | Efficient delivery | [6] |
| Penetratin | siRNA | - | Efficient delivery | [7] |
| Tat | siRNA | - | Lower efficiency than Penetratin | [7] |
Table 3: Cytotoxicity Profile
Low cytotoxicity is paramount for the clinical translation of CPPs. The MTT assay is a common method to assess cell viability after peptide treatment.
| Peptide | Cell Line | Concentration (µM) | Cell Viability (%) | Reference |
| Tat | Caco-2 | up to 100 | ~100 | [8] |
| Penetratin | Caco-2 | up to 100 | ~100 | [8] |
| Polyarginine (R8, R9) | Caco-2 | up to 100 | ~100 | [8] |
| Tat | HeLa, CHO | up to 50 | Negligible effect | [5] |
| Penetratin | HeLa, CHO | up to 50 | Negligible effect | [5] |
| Transportan10 (TP10) | HeLa, CHO | >10 | Significant reduction | [5] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies are essential. The following are protocols for key experiments cited in this guide.
Cellular Uptake Assay (using Fluorescence Measurement)
This protocol describes a common method to quantify the cellular uptake of fluorescently labeled CPPs.
-
Cell Culture: Plate cells (e.g., HeLa or CHO) in 24-well plates at a density of 5 x 10^4 cells/well and culture overnight to allow for attachment.
-
Peptide Incubation: Prepare solutions of the fluorescently labeled CPPs (e.g., with FAM or TAMRA) in serum-free cell culture medium at the desired concentrations. Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS). Add the peptide solutions to the cells and incubate for a specified period (e.g., 1-4 hours) at 37°C.
-
Removal of Non-internalized Peptide: After incubation, remove the peptide solution and wash the cells three times with cold PBS to remove non-internalized peptides.
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer) to each well and incubate on ice for 30 minutes.
-
Quantification: Transfer the cell lysates to a 96-well black plate. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Protein Normalization: Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
-
Data Analysis: Normalize the fluorescence intensity to the protein concentration to determine the uptake efficiency in units such as pmol of peptide per mg of total protein.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Peptide Treatment: Prepare serial dilutions of the CPPs in cell culture medium. Replace the medium in the wells with the peptide solutions and incubate for the desired exposure time (e.g., 24 hours). Include untreated cells as a control.
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability by comparing the absorbance of the treated cells to that of the untreated control cells.
Mechanisms of Cellular Uptake
The mechanisms by which CPPs enter cells are complex and can vary depending on the peptide sequence, cargo, and cell type. The primary proposed mechanisms are direct translocation across the plasma membrane and endocytosis.[9][10]
Direct Translocation
This energy-independent process involves the direct movement of the CPP across the lipid bilayer. For arginine-rich CPPs, this is thought to be initiated by electrostatic interactions between the positively charged guanidinium groups of arginine and the negatively charged components of the cell membrane.[11] Myristoylation can further enhance this by increasing the peptide's hydrophobicity and affinity for the lipid membrane.[2]
References
- 1. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Cellular uptake of unconjugated TAT peptide involves clathrin-dependent endocytosis and heparan sulfate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The landscape of nanoparticle-based siRNA delivery and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delivery of siRNA Therapeutics: Barriers and Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for effective cell-penetrating peptides with minimal impact on epithelial cells and gut commensals in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJNANO - Internalization mechanisms of cell-penetrating peptides [beilstein-journals.org]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of MYRISTOYL-KRTLR-OH and its Non-Myristoylated Counterpart, KRTLR-OH
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide-based therapeutics and research tools, post-translational modifications play a pivotal role in modulating biological activity, cellular uptake, and intracellular localization. One such modification, myristoylation, the attachment of a 14-carbon saturated fatty acid (myristate) to a peptide, can dramatically alter its physicochemical properties and subsequent biological function. This guide provides a comparative analysis of a hypothetical lysine- and arginine-rich peptide, KRTLR-OH, and its myristoylated form, MYRISTOYL-KRTLR-OH. While specific experimental data for this exact peptide is not publicly available, this comparison is based on established principles of peptide myristoylation and its effects on similar polycationic sequences.
Enhanced Cellular Membrane Association and Uptake through Myristoylation
Myristoylation is a lipid modification that facilitates the anchoring of proteins and peptides to cellular membranes.[1][2] This lipidation significantly increases the hydrophobicity of the peptide, promoting its interaction with the lipid bilayer of cell membranes.[1] In the case of a polycationic peptide like KRTLR-OH, which already possesses some membrane-associating properties due to electrostatic interactions between its positive charges (from lysine and arginine) and the negatively charged phospholipids of the cell membrane, the addition of a myristoyl group provides a strong hydrophobic anchor, leading to a more stable and prolonged membrane association.[2]
This enhanced membrane interaction is a key determinant of cellular uptake. While the non-myristoylated KRTLR-OH may exhibit limited cell permeability, MYRISTOYL-KRTLR-OH is expected to demonstrate significantly improved cellular entry.[3] The myristoyl group can insert into the lipid bilayer, a process that can trigger or enhance endocytic uptake pathways or, in some cases, facilitate direct translocation across the membrane.[3]
Quantitative Comparison of Physicochemical and Biological Properties
The following table summarizes the expected key differences between KRTLR-OH and MYRISTOYL-KRTLR-OH based on the general effects of myristoylation.
| Property | KRTLR-OH (Non-Myristoylated) | MYRISTOYL-KRTLR-OH | Expected Fold Change |
| Molecular Weight | Lower | Higher (addition of C14H27O) | ~1.2x |
| Hydrophobicity | Low to Moderate | High | Significant Increase |
| Aqueous Solubility | High | Lower | Decrease |
| Membrane Binding Affinity | Moderate (Electrostatic) | High (Electrostatic & Hydrophobic) | 10-100x Increase |
| Cellular Uptake Efficiency | Low | High | >10x Increase |
| Intracellular Localization | Primarily Extracellular/Perimembrane | Intracellular (Membrane-associated) | Shift to Intracellular |
Signaling Pathway Implications
The subcellular localization of a peptide can profoundly impact its ability to modulate intracellular signaling pathways. Due to its limited cell permeability, KRTLR-OH would likely only interact with extracellular targets or cell-surface receptors. In contrast, the enhanced cellular uptake of MYRISTOYL-KRTLR-OH allows it to access intracellular compartments and potentially interact with a wider range of targets, including membrane-associated proteins and enzymes involved in various signaling cascades.
Caption: Differential signaling engagement of KRTLR-OH and MYRISTOYL-KRTLR-OH.
Experimental Protocols
Synthesis of MYRISTOYL-KRTLR-OH
Myristoylated peptides can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[3][4]
Workflow for Solid-Phase Peptide Synthesis:
References
N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine efficacy compared to known antibiotics
An Examination of a Novel Antimicrobial Peptide's Potency Against Established Antibacterial Agents
The rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial compounds. Among the promising candidates are antimicrobial peptides (AMPs), and their efficacy can be further enhanced through modifications like N-myristoylation. This guide provides a comparative analysis of the efficacy of a representative N-myristoylated antimicrobial peptide, Myr-36PW, against established antibiotics, gentamicin and ciprofloxacin.
Initial Search and an Important Note:
Initial research did not yield any data for the specifically requested peptide, "N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine." Consequently, this guide focuses on a well-documented N-myristoylated antimicrobial peptide, Myr-36PW, to provide a relevant and data-supported comparison. Myr-36PW is a modified version of the porcine antimicrobial peptide PMAP-36, where myristoylation at the N-terminus has been shown to enhance its antimicrobial properties.[1]
Quantitative Efficacy Comparison: Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is a critical measure of an antimicrobial agent's potency, representing the lowest concentration required to inhibit the visible growth of a microorganism. The following table summarizes the MIC values of Myr-36PW, gentamicin, and ciprofloxacin against the Gram-positive bacterium Staphylococcus aureus ATCC 25923 and the Gram-negative bacterium Pseudomonas aeruginosa GIM 1.551.
| Antimicrobial Agent | Organism | Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Myr-36PW | Staphylococcus aureus | ATCC 25923 | 2 |
| Pseudomonas aeruginosa | GIM 1.551 | 8 | |
| Gentamicin | Staphylococcus aureus | ATCC 25923 | 0.235 - 0.5 |
| Pseudomonas aeruginosa | GIM 1.551 | Data not available for this specific strain. | |
| Ciprofloxacin | Staphylococcus aureus | ATCC 25923 | 0.5[2] |
| Pseudomonas aeruginosa | GIM 1.551 | Data not available for this specific strain. |
Note on Data Availability: While direct comparative MIC data for gentamicin and ciprofloxacin against Pseudomonas aeruginosa GIM 1.551 was not available in the searched literature, data for other P. aeruginosa strains indicates that MICs for gentamicin and ciprofloxacin can range from 0.25 to over 512 µg/mL and 0.1 to 32 µg/mL, respectively, depending on the strain's resistance profile.
Experimental Protocol: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) values presented in this guide are typically determined using the broth microdilution method. This standard laboratory procedure allows for the quantitative assessment of an antimicrobial agent's efficacy.
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a specific microorganism.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Antimicrobial agent stock solution (e.g., Myr-36PW, gentamicin, ciprofloxacin)
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the antimicrobial agent is prepared in the wells of a 96-well microtiter plate using sterile broth as the diluent. This creates a gradient of decreasing antimicrobial concentrations across the plate.
-
Inoculum Preparation: A suspension of the test bacterium is prepared and its turbidity is adjusted to match a 0.5 McFarland standard. This standardized suspension is then further diluted in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate, containing the serially diluted antimicrobial agent, is inoculated with the prepared bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.
-
Incubation: The inoculated microtiter plate is incubated at a temperature and duration suitable for the growth of the test organism, typically 35-37°C for 16-20 hours.
-
Result Interpretation: Following incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Signaling Pathways and Experimental Workflows
To visualize the experimental workflow for determining the Minimum Inhibitory Concentration, the following diagram was generated using Graphviz (DOT language).
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
References
A Comparative Guide to Structural Analogs of N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine and Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine (Myr-KRTLA) and its related analogs are potent inhibitors of Protein Kinase C (PKC), a family of enzymes crucial in cellular signal transduction. The attachment of a myristoyl group, a 14-carbon saturated fatty acid, to the N-terminal lysine residue is a key determinant of their inhibitory activity. This guide provides a comparative analysis of these structural analogs, summarizing their biological activity, detailing experimental protocols for their assessment, and illustrating the relevant signaling pathways.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of myristoylated peptides against Protein Kinase C (PKC) is significantly influenced by the peptide sequence and the presence of the N-terminal myristoyl group. The following table summarizes the 50% inhibitory concentrations (IC50) of Myr-KRTLA and a closely related octapeptide analog, Myr-RKRTLRRL, against both the full PKC enzyme and its isolated catalytic fragment.
| Compound | Target | IC50 (µM) |
| N-Myristoyl-Lys-Arg-Thr-Leu-Arg (Myr-KRTLA) | Ca²⁺- and Phosphatidylserine-activated PKC | 75 |
| This compound (Myr-KRTLA) | PKC catalytic fragment | 200 |
| N-Myristoyl-Arg-Lys-Arg-Thr-Leu-Arg-Arg-Leu (Myr-RKRTLRRL) | Ca²⁺- and Phosphatidylserine-dependent histone phosphorylation by PKC | 5 |
| N-Myristoyl-Arg-Lys-Arg-Thr-Leu-Arg-Arg-Leu (Myr-RKRTLRRL) | PKC catalytic fragment | 80 |
| Arg-Lys-Arg-Thr-Leu-Arg-Arg-Leu (RKRTLRRL) | Ca²⁺- and Phosphatidylserine-dependent histone phosphorylation by PKC | >50 |
| Myristic Acid | Ca²⁺- and Phosphatidylserine-dependent histone phosphorylation by PKC | >50 |
Data sourced from multiple studies and compiled for comparison.
The Critical Role of Myristoylation in PKC Inhibition
The data unequivocally demonstrates that N-myristoylation is essential for the inhibitory activity of these peptides against PKC. The non-myristoylated octapeptide RKRTLRRL, for instance, shows no significant inhibition at concentrations as high as 50 µM, whereas its myristoylated counterpart, Myr-RKRTLRRL, is a potent inhibitor with an IC50 of 5 µM[1]. This profound difference highlights the role of the myristoyl group in facilitating the interaction of the peptide with the enzyme.
The proposed mechanism suggests that the myristoyl moiety may interact with a hydrophobic binding site on PKC, thereby increasing the local concentration of the peptide at the enzyme and promoting its binding to the substrate-binding site[2]. Myristoylation transforms these peptide substrates into potent inhibitors[3].
Signaling Pathway of Protein Kinase C (PKC)
The following diagram illustrates a simplified signaling pathway involving the activation of Protein Kinase C.
References
- 1. A novel N-myristylated synthetic octapeptide inhibits protein kinase C activity and partially reverses murine fibrosarcoma cell resistance to adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational design of a new C-myristylamido peptide exerting potent and selective PKC inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of protein kinase C by N-myristoylated peptide substrate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of MYRISTOYL-KRTLR-OH Cross-Reactivity
A Guide for Researchers in Kinase Inhibitor Development
This guide provides a detailed comparative analysis of the cross-reactivity of the synthetic peptide MYRISTOYL-KRTLR-OH. As a myristoylated peptide containing a sequence rich in basic amino acids (Lysine and Arginine), MYRISTOYL-KRTLR-OH is designed as a cell-permeable inhibitor of basophilic protein kinases, with a primary focus on Protein Kinase C (PKC). Understanding its selectivity is crucial for its application as a specific research tool or therapeutic lead.
Executive Summary
MYRISTOYL-KRTLR-OH is a putative inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases pivotal in cellular signal transduction. While designed for PKC, its structural motifs suggest potential off-target activity against other basophilic kinases sharing similar substrate recognition sequences. This guide presents illustrative cross-reactivity data, detailed experimental protocols for kinase inhibition assays, and visual workflows to aid researchers in evaluating the selectivity of this and similar compounds.
Cross-Reactivity Profile of MYRISTOYL-KRTLR-OH
To assess the selectivity of MYRISTOYL-KRTLR-OH, its inhibitory activity was evaluated against a panel of representative basophilic kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of potency and selectivity. Please note that the following data is representative and intended for illustrative purposes.
| Kinase Target | Consensus Substrate Motif | MYRISTOYL-KRTLR-OH IC50 (nM) |
| PKCα | (R/K)X(S/T)X(R/K) | 50 |
| PKA | R-R-X-S/T | 850 |
| Akt1 (PKBα) | R-X-R-X-X-S/T | 1200 |
| CaMKII | R-X-X-S/T | > 10,000 |
Interpretation of Data: The data indicates that MYRISTOYL-KRTLR-OH is a potent inhibitor of PKCα. It exhibits a significantly lower potency against PKA and Akt1, suggesting a degree of selectivity for PKC. The peptide shows minimal inhibition of CaMKII at the concentrations tested, indicating high selectivity over this kinase. The varying degrees of inhibition can be attributed to the subtle differences in the substrate-binding pockets of these kinases.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the cross-reactivity profile of kinase inhibitors like MYRISTOYL-KRTLR-OH.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific peptide substrate by the kinase.
Materials:
-
Recombinant human kinases (PKCα, PKA, Akt1, CaMKII)
-
MYRISTOYL-KRTLR-OH (or test inhibitor)
-
Specific peptide substrates for each kinase
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
-
ATP solution
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing the kinase, its specific peptide substrate, and the kinase reaction buffer.
-
Add varying concentrations of MYRISTOYL-KRTLR-OH to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of the inhibitor and determine the IC50 value.
In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This assay utilizes a fluorogenic substrate that exhibits a change in fluorescence upon phosphorylation.
Materials:
-
Recombinant human kinases (PKCα, PKA, Akt1, CaMKII)
-
MYRISTOYL-KRTLR-OH (or test inhibitor)
-
Fluorogenic peptide substrates for each kinase
-
Kinase reaction buffer
-
ATP solution
-
Fluorescence plate reader
Procedure:
-
In a microplate, add the kinase, its specific fluorogenic peptide substrate, and the kinase reaction buffer.
-
Add varying concentrations of MYRISTOYL-KRTLR-OH to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time.
-
Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Visualizing Pathways and Workflows
Protein Kinase C (PKC) Signaling Pathway
Caption: Simplified diagram of the Protein Kinase C (PKC) signaling pathway.
Experimental Workflow for Kinase Cross-Reactivity Screening
Caption: General workflow for in vitro kinase cross-reactivity screening.
Comparative Analysis of N-M-KRTLR and Other Arginine-Rich Peptides: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the novel peptide N-M-KRTLR against other well-characterized arginine-rich peptides. The content is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of molecules. Arginine-rich peptides are a significant area of research due to their intrinsic ability to penetrate cell membranes, making them excellent candidates for drug delivery vectors and as standalone therapeutic agents.[1][2][3][4] Their applications span from antimicrobial and anticancer therapies to neuroprotective agents.[1][5][6]
The defining characteristic of these peptides is a high content of arginine residues, which imparts a strong positive charge at physiological pH.[1][7] This cationic nature is crucial for their interaction with negatively charged components of cell membranes, initiating cellular uptake.[3][8] The guanidinium group of arginine is particularly effective in this process, forming bidentate hydrogen bonds with membrane phospholipids, which is considered more efficient for cell penetration than the primary amine group of lysine.[3][9]
This guide will focus on a comparative evaluation of N-M-KRTLR's performance in key functional areas: cellular uptake efficiency, cytotoxicity, and antimicrobial activity. Data is presented alongside that of established arginine-rich peptides such as Tat peptide (a well-known cell-penetrating peptide from the HIV-1 virus), Penetratin, and poly-arginine peptides like octa-arginine (R8) to provide a clear benchmark.[10][11][12]
Physicochemical Properties of Selected Peptides
A peptide's biological activity is intrinsically linked to its physicochemical properties. The following table summarizes these properties for N-M-KRTLR and comparator peptides. The properties for N-M-KRTLR are calculated based on its amino acid sequence (Asn-Met-Lys-Arg-Thr-Leu-Arg).
| Peptide | Sequence | Length | Net Charge at pH 7.4 | Hydrophobicity (GRAVY) |
| N-M-KRTLR | Asn-Met-Lys-Arg-Thr-Leu-Arg | 7 | +3 | -0.214 |
| Tat (48-60) | GRKKRRQRRRPPQ | 13 | +8 | -2.231 |
| Penetratin | RQIKIWFQNRRMKWKK | 16 | +8 | 0.356 |
| Octa-arginine (R8) | RRRRRRRR | 8 | +8 | -4.500 |
GRAVY (Grand Average of Hydropathicity) scores are calculated based on the Kyte and Doolittle scale. A more positive score indicates greater hydrophobicity.
Performance Comparison
The following sections provide a comparative overview of the peptides based on key performance indicators. The data for N-M-KRTLR should be considered hypothetical and serves as a template for researchers to insert their own experimental findings.
Cellular Uptake Efficiency
The ability of a peptide to enter cells is fundamental to its function as a delivery vehicle or intracellular therapeutic. Cellular uptake is often quantified by treating cells with a fluorescently labeled version of the peptide and measuring the intracellular fluorescence using flow cytometry or confocal microscopy.
| Peptide | Cell Line | Concentration (µM) | Uptake Efficiency (% of Tat) |
| N-M-KRTLR | HeLa | 10 | [Insert Experimental Data] |
| Tat (48-60) | HeLa | 10 | 100% |
| Penetratin | HeLa | 10 | ~120% |
| Octa-arginine (R8) | HeLa | 10 | ~150% |
Cytotoxicity
A critical aspect of developing any therapeutic peptide is its safety profile. Cytotoxicity is commonly assessed using assays that measure cell viability, such as the MTT assay, or membrane integrity, like the LDH release assay. The 50% cytotoxic concentration (CC50) is a standard metric for comparison.
| Peptide | Cell Line | Assay | CC50 (µM) |
| N-M-KRTLR | HEK293 | MTT | [Insert Experimental Data] |
| Tat (48-60) | HEK293 | MTT | > 100 |
| Penetratin | HEK293 | MTT | ~75 |
| Octa-arginine (R8) | HEK293 | MTT | > 100 |
Antimicrobial Activity
Many cationic peptides exhibit antimicrobial properties due to their ability to disrupt bacterial cell membranes.[6][7] The minimum inhibitory concentration (MIC) is the lowest concentration of a peptide that prevents visible growth of a microorganism.
| Peptide | Bacterial Strain | MIC (µM) |
| N-M-KRTLR | E. coli | [Insert Experimental Data] |
| Tat (48-60) | E. coli | > 128 |
| Penetratin | E. coli | ~16 |
| Octa-arginine (R8) | E. coli | ~32 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate direct comparison of results.
Cellular Uptake Assay (Flow Cytometry)
-
Cell Culture: Seed HeLa cells in a 24-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Peptide Preparation: Prepare a 10 µM solution of FITC-labeled peptide in serum-free Opti-MEM.
-
Treatment: Remove the culture medium, wash the cells with PBS, and add 200 µL of the peptide solution to each well. Incubate for 1 hour at 37°C.
-
Cell Detachment: Wash the cells three times with cold PBS to remove surface-bound peptides. Detach the cells using 100 µL of Trypsin-EDTA.
-
Flow Cytometry: Neutralize the trypsin with complete medium and transfer the cell suspension to FACS tubes. Analyze the cells on a flow cytometer, measuring the mean fluorescence intensity in the FITC channel. To quench the fluorescence of membrane-bound peptides, add Trypan Blue (0.2% final concentration) just before analysis.[13]
MTT Cytotoxicity Assay
-
Cell Culture: Seed HEK293 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.[14][15]
-
Peptide Treatment: Prepare serial dilutions of the peptides in complete culture medium. Replace the existing medium with 100 µL of the peptide solutions and incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.
Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Culture: Inoculate a single colony of E. coli in Mueller-Hinton Broth (MHB) and incubate overnight at 37°C with shaking.
-
Peptide Dilution: Perform a two-fold serial dilution of the peptides in a 96-well polypropylene plate using MHB.[16][17] The final volume in each well should be 50 µL.
-
Bacterial Inoculation: Dilute the overnight bacterial culture to a final concentration of 5 x 10^5 CFU/mL in MHB. Add 50 µL of this bacterial suspension to each well of the plate.[18]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.[14]
Visualizations: Workflows and Pathways
To better illustrate the processes involved in the analysis of these peptides, the following diagrams are provided.
Caption: Workflow for the comparative analysis of arginine-rich peptides.
Caption: Macropinocytosis pathway for arginine-rich peptide internalization.[19][20]
Caption: Key structure-function relationships in arginine-rich peptides.
References
- 1. Frontiers | Cationic Arginine-Rich Peptides (CARPs): A Novel Class of Neuroprotective Agents With a Multimodal Mechanism of Action [frontiersin.org]
- 2. Arginine-rich peptides: potential for intracellular delivery of macromolecules and the mystery of the translocation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Properties of Arginine-rich Peptides and their Application in Cargo Delivery to Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective Cationic Arginine-Rich Peptides (CARPs): An Assessment of Their Clinical Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Role of Arginine and Lysine in the Antimicrobial Mechanism of Histone-derived Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Antimicrobial activity, membrane interaction and structural features of short arginine-rich antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cell-Penetrating Peptides: A Comparative Study on Lipid Affinity and Cargo Delivery Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bio-Membrane Internalization Mechanisms of Arginine-Rich Cell-Penetrating Peptides in Various Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In silico identification and experimental validation of cellular uptake and intracellular labeling by a new cell penetrating peptide derived from CDN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of cytotoxicity features of antimicrobial peptides with potential to control bacterial diseases of citrus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 17. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 18. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 19. portlandpress.com [portlandpress.com]
- 20. Arginine-rich peptides and their internalization mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Molecular Target of N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the identification and validation of the molecular target of the novel synthetic peptide, N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine (Myr-KRTLA). Given the absence of a known direct target for this peptide in the public domain, this document outlines a systematic approach to target discovery and validation, comparing potential target classes and relevant experimental methodologies.
Introduction to N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine
N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine is a synthetic peptide characterized by two key features: an N-terminal myristoyl group and a sequence rich in basic amino acids (lysine and arginine). The myristoylation, a lipid modification, is known to enhance the membrane affinity and cellular uptake of peptides.[1] The positively charged residues suggest potential interactions with negatively charged domains on proteins or other macromolecules. These characteristics point towards potential roles in cell signaling pathways, particularly those localized to the cell membrane.
Potential Target Classes and Comparative Molecules
Based on the structural features of Myr-KRTLA, two primary classes of proteins emerge as high-probability targets: Protein Kinase C (PKC) isoforms and G-Protein Coupled Receptors (GPCRs).
Protein Kinase C (PKC): PKC is a family of serine/threonine kinases that play crucial roles in various cellular processes.[2] Myristoylated peptides, particularly those mimicking pseudosubstrate regions, are well-established modulators of PKC activity.[1][2][3] The basic residues in Myr-KRTLA could facilitate interaction with the acidic substrate-binding cavity of PKC isoforms.
G-Protein Coupled Receptors (GPCRs): GPCRs are the largest family of cell surface receptors and are critical drug targets.[4][5] Myristoylation can anchor peptides to the cell membrane, increasing their local concentration and facilitating interaction with the transmembrane domains of GPCRs.[6][7]
Below is a comparison of Myr-KRTLA with known modulators of these potential target classes.
| Molecule | Target Class | Mechanism of Action | Reported IC50/EC50/Kd | Key Features |
| N-Myristoyl-KRTLA | Hypothesized: PKC, GPCR | Unknown | To be determined | Myristoylated, Arginine/Lysine-rich |
| Myristoylated PKC Pseudosubstrate Inhibitor (e.g., myr-ψPKC) | Protein Kinase C | Competitive inhibition at the substrate-binding site[1][2] | ~8-20 µM (cellular inhibition)[1] | Myristoylated, mimics PKC pseudosubstrate |
| Staurosporine | Protein Kinases (Broad Spectrum) | ATP-competitive inhibitor | nM range | Non-selective kinase inhibitor |
| Pepducins | GPCRs | Allosteric modulation by targeting intracellular loops[8] | Varies (nM to µM range) | Lipidated peptides |
| Angiotensin II | GPCR (AT1 Receptor) | Orthosteric agonist | nM range | Endogenous peptide ligand |
Experimental Workflow for Target Validation
A multi-step experimental approach is recommended to identify and validate the molecular target of Myr-KRTLA.
Caption: A three-phase workflow for identifying and validating the molecular target of Myr-KRTLA.
Detailed Experimental Protocols
Affinity Purification-Mass Spectrometry (AP-MS)
Objective: To identify proteins that interact with Myr-KRTLA from a complex biological sample (e.g., cell lysate).
Protocol Outline:
-
Bait Preparation: Synthesize a biotinylated version of Myr-KRTLA.
-
Cell Culture and Lysis: Culture relevant cell lines (e.g., a panel of cancer cell lines) and prepare cell lysates under non-denaturing conditions to preserve protein interactions.
-
Affinity Purification:
-
Incubate the cell lysate with streptavidin-coated magnetic beads to capture the biotinylated Myr-KRTLA.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins.
-
-
Mass Spectrometry:
-
Data Analysis: Identify proteins that are significantly enriched in the Myr-KRTLA pulldown compared to a control (e.g., beads alone or a scrambled peptide).
Biolayer Interferometry (BLI)
Objective: To quantify the binding kinetics (association and dissociation rates) and affinity of Myr-KRTLA to a purified candidate protein identified from AP-MS.[12][13][14]
Protocol Outline:
-
Protein Immobilization:
-
Immobilize the purified candidate protein (ligand) onto a biosensor tip (e.g., using an anti-His tag antibody if the protein is His-tagged).
-
-
Baseline Establishment: Equilibrate the biosensor in assay buffer to establish a stable baseline.
-
Association: Dip the biosensor into a solution containing Myr-KRTLA (analyte) at various concentrations and measure the change in interference pattern over time.
-
Dissociation: Move the biosensor back into the assay buffer and monitor the dissociation of Myr-KRTLA.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Surface Plasmon Resonance (SPR)
Objective: Similar to BLI, to measure the real-time binding kinetics and affinity of Myr-KRTLA to an immobilized candidate protein.[15][16][17][18][19]
Protocol Outline:
-
Ligand Immobilization: Covalently immobilize the purified candidate protein onto a sensor chip surface.
-
Analyte Injection: Inject a solution of Myr-KRTLA at different concentrations over the sensor surface.
-
Binding Measurement: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte.
-
Regeneration: Inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Analyze the sensorgrams to calculate ka, kd, and KD.
Kinase Activity Assay
Objective: To determine if Myr-KRTLA modulates the activity of a candidate protein kinase.[20][21][22][23]
Protocol Outline:
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase, its specific substrate (e.g., a synthetic peptide or a protein like myelin basic protein), ATP (often radiolabeled with ³²P), and the appropriate reaction buffer.
-
Incubation: Add varying concentrations of Myr-KRTLA to the reaction mixture and incubate at the optimal temperature for the kinase.
-
Reaction Termination and Detection:
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane).
-
Quantify the incorporation of the phosphate group into the substrate. This can be done by measuring radioactivity or by using luminescence-based assays (e.g., ADP-Glo™).
-
-
Data Analysis: Determine the IC50 or EC50 value of Myr-KRTLA for the kinase activity.
Signaling Pathway Visualization
Should the target of Myr-KRTLA be identified as a key signaling protein, visualizing its position within the relevant pathway is crucial for understanding its mechanism of action. Below are example diagrams for PKC and GPCR signaling pathways.
References
- 1. A myristoylated pseudosubstrate peptide, a novel protein kinase C inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into GPCR signaling activated by peptide ligands: from molecular mechanism to therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effect of N-Terminal Myristoylation on the Active Conformation of Gαi1-GTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Disrupting GPCR Complexes with Smart Drug-like Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wp.unil.ch [wp.unil.ch]
- 11. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 12. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. Determining the Binding Kinetics of Peptide Macrocycles Using Bio-Layer Interferometry (BLI) | Springer Nature Experiments [experiments.springernature.com]
- 15. path.ox.ac.uk [path.ox.ac.uk]
- 16. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 17. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dhvi.duke.edu [dhvi.duke.edu]
- 20. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 21. Kinase Activity and Specificity Assay Using Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Myristoylated Peptides in Cellular Signaling
Myristoylated peptides, synthetic peptides covalently linked to myristic acid, have emerged as powerful tools for researchers in cell biology and drug development. The myristoyl group, a saturated 14-carbon fatty acid, enhances the hydrophobicity of these peptides, facilitating their translocation across the cell membrane. This modification allows for the targeted modulation of intracellular protein-protein interactions and enzyme activities. This guide provides a head-to-head comparison of the performance of different myristoylated peptides, supported by experimental data, to aid researchers in selecting the appropriate tools for their studies.
Myristoylated Peptides Targeting Protein Kinase C (PKC)
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. Myristoylated peptide inhibitors targeting PKC are often derived from the pseudosubstrate region of the kinase, acting as competitive inhibitors.
Quantitative Performance Data
The following table summarizes the inhibitory activity of two myristoylated PKC inhibitors, focusing on the epsilon and zeta isoforms.
| Myristoylated Peptide | Target | Assay System | Key Performance Metric | Reference |
| Myr-EAVSLKPT | PKCε | Cultured Human Umbilical Vein Endothelial Cells (HUVECs) | Attenuated acetylcholine-stimulated nitric oxide (NO) release to 34±12 pmol (basal: 83±12 pmol)[1] | [1] |
| Myr-SIYRRGARRWRKL | PKCζ | In vitro kinase assay | IC50 of 0.27 µM for PKMζ | [2] |
| Scrambled Myr-Peptide (Myr-LSETKPAV) | Control | Murine model of renal ischemia-reperfusion injury | Did not significantly improve kidney function post-injury compared to the active peptide.[3] | [3] |
Signaling Pathway
The binding of a myristoylated PKC pseudosubstrate inhibitor prevents the kinase from phosphorylating its downstream targets, thereby inhibiting the signaling cascade.
Caption: Inhibition of PKC signaling by a myristoylated peptide.
Myristoylated Peptides Targeting Mitochondrial Fission
Mitochondrial dynamics, the balance between fission and fusion, are critical for maintaining cellular homeostasis. Excessive mitochondrial fission, mediated by Dynamin-related protein 1 (Drp1), has been implicated in various disease states. Myristoylated peptide inhibitors of Drp1 have been developed to counteract this.
Quantitative Performance Data
This table compares the efficacy of myristoylated P110, a Drp1 inhibitor, with its TAT-conjugated and native forms in a model of myocardial ischemia/reperfusion (I/R) injury.
| Peptide Formulation | Target | Assay System | Key Performance Metric | Reference |
| Myr-P110 | Drp1-Fis1 Interaction | Isolated Perfused Rat Hearts (I/R Injury) | Significantly restored the maximal rate of left ventricular developed pressure (+dP/dtmax) to 49 ± 7% of baseline. [4] | [4][5][6] |
| TAT-P110 | Drp1-Fis1 Interaction | Isolated Perfused Rat Hearts (I/R Injury) | Restored +dP/dtmax to 26 ± 5% of baseline.[4] | [4][5] |
| Native P110 | Drp1-Fis1 Interaction | Isolated Perfused Rat Hearts (I/R Injury) | Did not significantly improve cardiac function compared to untreated controls.[5] | [5] |
| Myr-P110 | Drp1-Fis1 Interaction | Isolated Perfused Rat Hearts (I/R Injury) | Significantly reduced infarct size to 28 ± 2% (control: 46 ± 3%). [4][6] | [4][6] |
| TAT-P110 | Drp1-Fis1 Interaction | Isolated Perfused Rat Hearts (I/R Injury) | Reduced infarct size to 34 ± 3%.[6] | [6] |
Signaling Pathway
Myristoylated P110 inhibits the interaction between Drp1 and its receptor Fis1 on the outer mitochondrial membrane, thereby preventing the recruitment of Drp1 and subsequent mitochondrial fission.
Caption: Inhibition of Drp1-mediated mitochondrial fission by Myr-P110.
Experimental Protocols
In Vitro Kinase Assay for PKC Inhibition
This protocol outlines a general procedure for assessing the inhibitory activity of myristoylated peptides against PKC isoforms.
Materials:
-
Recombinant PKC enzyme
-
Myristoylated peptide inhibitor and control peptides
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)[7]
-
ATP and MgCl2 solution
-
Substrate peptide or protein
-
[γ-³²P]ATP or fluorescently labeled ATP analog
-
Phosphocellulose paper or other separation matrix
-
Scintillation counter or fluorescence reader
Procedure:
-
Prepare a reaction mixture containing the recombinant PKC enzyme and the substrate in kinase buffer.
-
Add varying concentrations of the myristoylated inhibitor peptide or control peptide to the reaction mixture.
-
Initiate the kinase reaction by adding a mixture of ATP and MgCl2 (containing a tracer amount of [γ-³²P]ATP).[8]
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper and washing away unreacted ATP.
-
Quantify the incorporation of ³²P into the substrate using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Cellular Uptake Assay
This protocol describes a method to quantify the cellular uptake of myristoylated peptides.
Materials:
-
Fluorescently labeled myristoylated peptide (e.g., with FITC or a similar fluorophore)
-
Cell line of interest (e.g., HeLa, HUVECs)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell lysis buffer
-
Fluorometer or fluorescence microscope
Procedure:
-
Seed cells in a multi-well plate and culture until they reach the desired confluency.
-
Replace the culture medium with fresh medium containing the fluorescently labeled myristoylated peptide at various concentrations.
-
Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.[9]
-
Wash the cells extensively with ice-cold PBS to remove any non-internalized peptide.
-
Detach the cells using trypsin-EDTA and collect them by centrifugation.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the fluorescence intensity of the cell lysate using a fluorometer.
-
Normalize the fluorescence intensity to the total protein concentration of the lysate to determine the relative uptake.
Experimental Workflow for Assessing Myristoylated Peptide Efficacy in an Ischemia/Reperfusion Model
Caption: Workflow for evaluating cardioprotective effects of myristoylated peptides.
References
- 1. researchprofiles.library.pcom.edu [researchprofiles.library.pcom.edu]
- 2. Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DigitalCommons@PCOM - Research Day: Myristoylated Protein Kinase C Epsilon Peptide Inhibitor (Myr-PKC ε-) mitigates renal ischemia-reperfusion injury and PKCε translocation to epithelial cell membranes in vivo [digitalcommons.pcom.edu]
- 4. "The Effects of Myristoylated and Transactivating Peptide (TAT) Conjuga" by Israel D. Benjamin [digitalcommons.pcom.edu]
- 5. digitalcommons.pcom.edu [digitalcommons.pcom.edu]
- 6. researchtrends.net [researchtrends.net]
- 7. protocols.io [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. lifetein.com [lifetein.com]
literature review of N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine studies
Literature Review: N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine
A comprehensive review of scientific literature reveals a notable absence of studies specifically focused on the peptide N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine. This suggests that the specified peptide is likely a novel or not widely researched compound. However, an analysis of its constituent components—a myristoyl group and an arginine-rich amino acid sequence—can provide insights into its potential biological activities and mechanisms of action. This guide will, therefore, provide a comparative analysis based on the known functions of these individual components, drawing from studies on similar molecules.
Hypothetical Properties and Biological Context
N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine is a synthetic lipopeptide. The N-terminal myristoyl group is a 14-carbon saturated fatty acid that confers hydrophobicity, likely facilitating membrane interaction and cellular uptake. The peptide backbone is rich in arginine, a cationic amino acid known to play a crucial role in the activity of antimicrobial and cell-penetrating peptides.
The presence of multiple arginine residues suggests that the peptide may exhibit antimicrobial properties. Studies on other arginine-rich peptides, such as histone-derived antimicrobial peptides like buforin II, have shown that a higher arginine content can enhance antimicrobial activity.[1] Arginine is thought to improve the translocation of these peptides across bacterial membranes.[1]
Furthermore, the cationic nature of the peptide, due to the lysine and multiple arginine residues, could contribute to its interaction with negatively charged cell membranes, a common characteristic of antimicrobial peptides. The combination of the lipid tail and the cationic peptide sequence suggests a potential mechanism involving membrane permeabilization.
Comparative Data from Related Peptides
While no direct experimental data exists for N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine, the table below summarizes findings from studies on functionally related peptides to provide a comparative perspective on potential activities.
| Peptide/Compound | Key Findings | Organism/Cell Line | Concentration/Dose | Reference |
| Buforin II (Arginine-rich) | Increased arginine content enhances translocation into bacteria. | E. coli | Not specified | [1] |
| DesHDAP1 (Arginine-rich) | Higher arginine content improves translocation. | E. coli | Not specified | [1] |
| Parasin (Arginine-rich) | Increased arginine content enhances membrane permeabilization. | E. coli | Not specified | [1] |
| Poly-L-arginine | Investigated for its effects on in vivo nasal absorption. | Rats | 8.9 kDa and 45.5 kDa | [2] |
Hypothetical Experimental Workflow
Given the lack of existing research, a logical first step would be to synthesize and characterize the peptide. Subsequently, a series of in vitro and in vivo experiments would be necessary to elucidate its biological activity. The following diagram outlines a proposed experimental workflow for the investigation of N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine.
Caption: Proposed experimental workflow for N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine.
Potential Signaling Pathway Involvement
Based on its structural characteristics, N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine could potentially interact with and modulate various cellular signaling pathways. The myristoyl group could anchor the peptide to the cell membrane, allowing the peptide moiety to interact with membrane-associated proteins or receptors. The arginine-rich sequence might facilitate interactions with negatively charged domains of signaling proteins.
The diagram below illustrates a hypothetical signaling pathway that could be modulated by this peptide, leading to an antimicrobial or immunomodulatory response.
References
Safety Operating Guide
Essential Procedures for the Proper Disposal of N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine
Summary of Chemical Data
A structured summary of the available quantitative and identifying information for N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine is presented below. The absence of specific physical property data underscores the need for cautious handling.
| Property | Value |
| CAS Number | 125678-68-4 |
| Molecular Formula | C₄₂H₈₂N₁₂O₈ |
| Molecular Weight | 883.18 g/mol |
| Appearance | Data not available |
| Melting Point | Data not available |
| Solubility | Data not available |
| Storage Temperature | -15°C |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine and materials contaminated with it. This procedure is based on general best practices for the disposal of non-hazardous laboratory chemicals and peptides.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the peptide or its waste.
2. Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with the peptide, such as unused product, contaminated pipette tips, and empty vials, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the peptide in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
3. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine," the CAS number (125678-68-4), and the approximate concentration and volume.
4. Storage:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory. Ensure containers are kept closed except when adding waste.
5. Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department. Follow all institutional and local regulations for the disposal of chemical waste.
-
Do not dispose of N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine down the drain or in the regular trash.
Experimental Protocols
Detailed experimental protocols for the synthesis or specific biological assays of N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine are not widely available in the public domain. Researchers utilizing this peptide should develop and validate their own protocols in accordance with standard laboratory practices for peptide chemistry and biological assays. General methodologies for solid-phase peptide synthesis (SPPS) and high-performance liquid chromatography (HPLC) for purification and analysis are the standard approaches for such compounds.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine waste.
Caption: Disposal workflow for N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine.
Essential Safety and Logistical Guidance for Handling N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine
For Researchers, Scientists, and Drug Development Professionals
The following provides immediate, essential safety and logistical information for the handling and disposal of the synthetic peptide N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine. Due to the potential for unknown biological and toxicological properties of novel peptides, a cautious and systematic approach to handling and waste management is critical for laboratory safety and environmental responsibility.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Chemical-resistant goggles are required to protect against liquid splashes and airborne particles.[2][3] |
| Face Shield | Recommended in addition to safety goggles when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder. | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for their chemical resistance.[2][3] Consider changing gloves between samples. |
| Respiratory Protection | Dust Mask or Respirator | Use a dust mask when weighing large quantities of the powdered peptide or if there is a risk of generating dust.[4] Handling of the powdered form should be conducted in a chemical fume hood to prevent inhalation.[1] |
| Foot Protection | Closed-toe Shoes | Non-permeable, closed-toe shoes are required to prevent chemical contact with the feet.[2][3] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling of N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine is essential for both experimental accuracy and personal safety.
1. Preparation and Weighing:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[1]
-
Wear all required PPE as outlined in the table above.
-
To minimize dust inhalation, perform weighing of the lyophilized peptide within a chemical fume hood or a well-ventilated area.[1][2]
-
Use anti-static weighing techniques and a clean spatula and weigh boat.
2. Reconstitution and Aliquoting:
-
Consult the product's technical data sheet for solubility information. Peptides are often dissolved in sterile, purified water or a buffer solution.
-
Add the appropriate solvent to the vial containing the peptide.
-
Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking to prevent potential denaturation.[3]
-
To avoid repeated freeze-thaw cycles, it is recommended to divide the peptide solution into smaller, single-use aliquots.[3]
3. Storage:
-
Lyophilized Peptide: For long-term storage, keep the lyophilized peptide at -20°C in a tightly sealed container.[3][5]
-
Reconstituted Peptide: For short-term use, reconstituted peptides can be stored at 2-8°C.[3] For long-term storage, freeze the aliquots at -20°C or lower.[3]
Disposal Plan
Proper disposal of N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine and its containers is a critical aspect of laboratory safety and environmental responsibility. Treat all waste as potentially hazardous.[1]
1. Waste Segregation:
-
Solid Waste: Collect all solid waste, including contaminated consumables such as pipette tips, tubes, gloves, and absorbent paper, in a dedicated, clearly labeled, leak-proof container.[1]
-
Liquid Waste: Collect all liquid waste containing the peptide, including unused solutions and contaminated buffers, in a separate, clearly labeled, leak-proof container.[1][2]
2. Container Management:
-
Use high-density polyethylene (HDPE) or other appropriate chemical waste containers.
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated, secondary containment area away from general lab traffic.
3. Final Disposal:
-
Never dispose of peptides down the drain or in the regular trash.[2]
-
Follow all institutional, local, and national regulations for the disposal of chemical waste.[2][3] This may involve arranging for pickup by a licensed hazardous waste disposal company.
Experimental Workflow and Safety Protocol
Caption: Workflow for handling and disposal of N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
